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Core Science & Biosynthesis

Foundational

The Origin of Concanamycin C: A Biosynthetic and Mechanistic Technical Guide

This technical guide details the biological, biosynthetic, and chemical origins of Concanamycin C, synthesizing field-proven isolation protocols with molecular mechanistic insights.[1] Executive Summary Concanamycin C (C...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological, biosynthetic, and chemical origins of Concanamycin C, synthesizing field-proven isolation protocols with molecular mechanistic insights.[1]

Executive Summary

Concanamycin C (Conc C) is a plecomacrolide antibiotic and a potent, specific inhibitor of Vacuolar-type H+-ATPases (V-ATPases).[1] While often overshadowed by its carbamoylated congener, Concanamycin A (Conc A), Conc C represents a critical biosynthetic intermediate and a distinct chemical tool for dissecting intracellular acidification pathways.[1] Its origin is not merely geographic but genetic—stemming from a specific Type I Polyketide Synthase (PKS) assembly line in Streptomyces species, defined by the absence of a terminal carbamoylation step.[1]

Part 1: Biological Origin

The biological source of Concanamycin C is the genus Streptomyces, specifically soil-dwelling actinomycetes known for their prolific secondary metabolite production.[1][2]

Taxonomy and Producing Strains[1]
  • Primary Source: Streptomyces diastatochromogenes (Strain S-45).[1] This is the original strain from which the concanamycin complex (A, B, and C) was first isolated and characterized.[1]

  • Genetic Source: Streptomyces neyagawaensis.[1][3][4] The biosynthetic gene cluster (BGC) responsible for the concanamycin scaffold was first cloned and sequenced from this species.

  • Alternative Sources: Streptomyces sp.[1][3][5][6][7] R1706-8 and engineered strains of Streptomyces eitanensis have been reported to produce concanamycin congeners.[1]

Field Insight: In fermentation broths, Concanamycin A is typically the major metabolite.[1] Concanamycin C often appears as a minor component, representing either a biosynthetic precursor that escaped the final modification enzyme or a degradation product.[1] Maximizing Conc C yield requires precise control of harvest times or genetic interruption of the carbamoyltransferase gene.

Part 2: Biosynthetic Origin (The Molecular Assembly)

The structural origin of Concanamycin C lies in a modular Type I Polyketide Synthase (PKS) system.[8] The biosynthesis follows a "assembly line" logic, where simple carboxylic acid building blocks are condensed and modified.[1][9]

The con Gene Cluster

The biosynthesis is governed by the con gene cluster (approx. 100 kbp), comprising six giant Open Reading Frames (ORFs) encoding the PKS enzymes (conAI through conAVI).[1]

Step-by-Step Biosynthetic Pathway[1][2]
  • PKS Assembly: The 18-membered macrolactone ring (the aglycone) is assembled from:

    • Acetate (from Malonyl-CoA)[1]

    • Propionate (from Methylmalonyl-CoA)[1]

    • Ethylmalonyl-CoA: An unusual extender unit responsible for the ethyl side chain at C8 (distinguishing Concanamycins from Bafilomycins).[1]

    • Methoxymalonyl-ACP: Incorporates the methoxy groups directly during backbone synthesis.[1]

  • Cyclization: The linear polyketide chain is released and cyclized to form the macrolactone core (Concanolide).

  • Post-PKS Modification (The Divergence Point):

    • Glycosylation: A glycosyltransferase attaches a 2-deoxy-β-D-rhamnose sugar to the C23 hydroxyl group of the hemiketal ring.[1] This intermediate is Concanamycin C. [1]

    • Carbamoylation (The Missing Step): In the synthesis of Concanamycin A, a specific carbamoyltransferase adds an aminocarbonyl (carbamate) group to the 4'-position of the sugar.

    • Origin Definition: Therefore, Concanamycin C is the 4'-O-de(aminocarbonyl) precursor of Concanamycin A.[1]

Biosynthetic Logic Diagram

Biosynthesis cluster_0 PKS Assembly Line (conAI-conAVI) Precursors Acyl-CoA Precursors (Acetate, Propionate, Ethylmalonyl-CoA) Macrolactone 18-Membered Macrolactone Core Precursors->Macrolactone Condensation ConcC CONCANAMYCIN C (Active V-ATPase Inhibitor) Macrolactone->ConcC + 2-deoxy-beta-D-rhamnose Glycosyl Glycosyltransferase ConcA Concanamycin A (Carbamoylated) ConcC->ConcA + Carbamate Group Carbamoyl Carbamoyltransferase

Caption: The biosynthetic trajectory of Concanamycins. Conc C is the direct glycosylated precursor prior to the final carbamoylation step.

Part 3: Chemical Origin & Structure

Concanamycin C belongs to the plecomacrolide class, characterized by a distinct 18-membered lactone ring fused to a hemiketal ring.[1]

Structural Comparison

The chemical identity of Conc C is defined by what it lacks compared to Conc A.

FeatureConcanamycin CConcanamycin ABafilomycin A1
Molecular Formula C₄₅H₇₄O₁₃C₄₆H₇₅NO₁₄C₃₅H₅₈O₉
Mol.[1][8] Weight 823.1 g/mol 866.1 g/mol 622.8 g/mol
Sugar Moiety 2-deoxy-rhamnose4'-O-carbamoyl-2-deoxy-rhamnoseNone (Aglycone-like)
C8 Substituent Ethyl groupEthyl groupIsopropyl/Methyl
Key Functional Group Hydroxyl at 4'-sugarCarbamate at 4'-sugarN/A

Stability Note: The lack of the carbamate group in Conc C makes it slightly less polar than Conc A. Solutions in DMSO are stable at -20°C, but the hemiketal ring is sensitive to acidic pH, leading to ring opening and inactivation.[1]

Part 4: Pharmacological Origin (Mechanism of Action)

The pharmacological value of Concanamycin C originates from its high-affinity binding to the V-ATPase enzyme complex.

Mechanism: The Proton Pump Blockade
  • Target: V-ATPase (Vacuolar H+-ATPase), specifically the V₀ domain (membrane-embedded sector).[1]

  • Binding Site: Conc C binds to the c subunit (proteolipid) of the V₀ rotor ring.

  • Effect: The binding sterically hinders the rotation of the c-ring relative to the a-subunit. Since proton translocation is coupled to this rotation, the pump is mechanically seized.[1]

  • Result: Loss of organelle acidification (lysosomes, endosomes, Golgi), leading to inhibition of autophagy, protein degradation, and viral entry.[1]

Expert Insight: While Conc A is often cited as more potent (IC50 ~0.02 nM), Conc C retains significant inhibitory activity (IC50 ~1-10 nM).[1] In some specific cellular contexts, the absence of the carbamate group in Conc C may alter its membrane permeability or efflux kinetics, providing a differential tool for titration experiments.[1]

Mechanism cluster_VATPase V-ATPase Complex V1 V1 Domain (ATP Hydrolysis) V0 V0 Domain (Proton Channel) V1->V0 Rotational Torque c_ring c-subunit Rotor Protons H+ Translocation c_ring->Protons Drives ConcC Concanamycin C ConcC->c_ring Binds & Locks (Steric Hindrance) Result Inhibition of Lysosomal Acidification Protons->Result Blocked

Caption: Mechanism of Action. Concanamycin C binds the c-subunit of the V0 domain, mechanically locking the rotor and preventing H+ transport.

Part 5: Technical Workflow (Isolation & Purification)

To access Concanamycin C, one must isolate it from the fermentation broth of S. diastatochromogenes. The following protocol emphasizes the separation of Conc C from the more abundant Conc A.

Isolation Protocol
  • Fermentation: Cultivate S. diastatochromogenes S-45 in glucose-soybean meal medium for 72–96 hours at 28°C.

  • Extraction (Mycelial Focus):

    • Note: Concanamycins are hydrophobic and retained in the mycelium.

    • Separate mycelium from broth via centrifugation.[1]

    • Extract mycelium with Acetone (2x volume).[1]

    • Evaporate acetone to leave an aqueous residue.[1]

  • Solvent Partition:

    • Extract the aqueous residue with Ethyl Acetate at pH 7.0.

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Chromatography (The Separation Step):

    • Stationary Phase: Silica Gel 60.[1]

    • Mobile Phase: Chloroform/Methanol gradient (starting 100:0 to 90:10).[1]

    • Elution Order: Concanamycin A (less polar) elutes first. Concanamycin C (more polar due to free -OH) elutes later.[1]

  • Final Purification:

    • Use Preparative HPLC (C18 column) with Acetonitrile/Water gradient for >98% purity.[1]

Isolation Fermentation Fermentation (S. diastatochromogenes) Separation Centrifugation Fermentation->Separation Mycelium Mycelium Cake Separation->Mycelium Broth Supernatant (Discard) Separation->Broth Extraction Acetone Extraction & Evaporation Mycelium->Extraction Partition Ethyl Acetate Partition (pH 7.0) Extraction->Partition Silica Silica Gel Chromatography (CHCl3:MeOH Gradient) Partition->Silica FractionA Fraction 1: Concanamycin A Silica->FractionA FractionC Fraction 2: CONCANAMYCIN C (More Polar) Silica->FractionC

Caption: Isolation workflow emphasizing the retention of Conc C in the mycelium and its chromatographic separation from Conc A based on polarity.[1]

References

  • Kinashi, H., Someno, K., & Sakaguchi, K. (1984).[1] Isolation and characterization of concanamycins A, B and C. The Journal of Antibiotics, 37(11), 1333–1343.[1][10]

  • Haydock, S. F., et al. (2005).[1][3][8] Organization of the biosynthetic gene cluster for the macrolide concanamycin A in Streptomyces neyagawaensis ATCC 27449. Microbiology, 151(10), 3161-3169.[1]

  • Dröse, S., et al. (1993).[1][10] Inhibitory effect of modified bafilomycins and concanamycins on P- and V-type adenosinetriphosphatases.[1][10] Biochemistry, 32(15), 3902–3906.[1][10]

  • Bowman, E. J., & Bowman, B. J. (2002).[1] V-ATPases as drug targets.[1][2][11] Journal of Bioenergetics and Biomembranes, 34(5), 431–440.[1]

  • Amagata, T., et al. (2003).[1] Concanamycin F, a new inhibitor of V-type ATPase from Streptomyces sp.[1] Journal of Antibiotics, 56(6), 543–551.[1]

Sources

Exploratory

The Biological Activity of Concanamycin C: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the biological activity of Concanamycin C, a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the biological activity of Concanamycin C, a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, its profound effects on critical cellular processes, and its versatile applications in biomedical research. The insights and protocols herein are curated to empower rigorous scientific inquiry and accelerate discovery.

Introduction: The Concanamycin Family of Macrolide Antibiotics

The concanamycins are a group of 18-membered macrolide antibiotics originally isolated from Streptomyces species.[1] Structurally, they are characterized by an 18-membered lactone ring and a 6-membered hemiketal ring.[2] While Concanamycin A is the most extensively studied member of this family, Concanamycin C shares the core mechanism of action and exhibits a wide range of biological activities, including antifungal, antiviral, immunosuppressive, and anti-osteoporotic properties.[3] These compounds are invaluable tools for investigating cellular processes that are dependent on organellar acidification.

Core Mechanism of Action: Specific Inhibition of V-ATPase

The primary molecular target of Concanamycin C is the vacuolar-type H+-ATPase (V-ATPase).[3] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. This acidification is crucial for a multitude of cellular functions.

Concanamycin C exerts its inhibitory effect by directly binding to the V(o) subunit c of the V-ATPase complex.[4][5][6] This interaction blocks the proton translocation channel, thereby preventing the pumping of protons across the membrane.[7] The consequence is a rapid increase in the pH of these organelles, leading to the disruption of their normal function. The high specificity and potency of concanamycins make them superior to other V-ATPase inhibitors like bafilomycins for certain research applications.[1]

Quantitative Potency of Concanamycins

The inhibitory concentration (IC50) of concanamycins can vary depending on the specific analogue and the biological system being studied.

CompoundTargetIC50Cell Lines/System
Concanamycin AV-ATPase~10 nMPurified V-ATPase from Manduca sexta
Concanamycin AV-ATPase0.002 x 10⁻³ µmol/mgV-ATPase from N. crassa

This table summarizes the reported IC50 values for Concanamycin A, a close analogue of Concanamycin C, to provide a reference for its high potency.

Key Biological Effects of Concanamycin C

The inhibition of V-ATPase by Concanamycin C triggers a cascade of downstream cellular events, making it a powerful modulator of various biological pathways.

Disruption of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It involves the formation of autophagosomes that fuse with lysosomes to form autolysosomes, where the cargo is degraded by acidic hydrolases. Concanamycin C is a potent inhibitor of the late stage of autophagy.[7] By neutralizing the acidic environment of the lysosome, it prevents the fusion of autophagosomes with lysosomes and inhibits the activity of lysosomal enzymes.[7][8] This leads to an accumulation of autophagosomes within the cell, a hallmark of blocked autophagic flux.[8] This property makes Concanamycin C an essential tool for studying autophagic flux.[9][10]

cluster_Autophagy Autophagic Pathway cluster_Inhibition Mechanism of Inhibition Phagophore Phagophore Formation (Initiation) Autophagosome Autophagosome (Elongation & Closure) Phagophore->Autophagosome Maturation Autolysosome Autolysosome (Fusion & Degradation) Autophagosome->Autolysosome Fusion with Lysosome ConcanamycinC Concanamycin C VATPase V-ATPase ConcanamycinC->VATPase Inhibits Lysosome Lysosome VATPase->Lysosome Acidifies Lysosome->Autolysosome

Caption: Concanamycin C's impact on the autophagic pathway.

Induction of Apoptosis

By disrupting intracellular pH homeostasis, Concanamycin C can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells.[4][5] The mechanisms underlying this pro-apoptotic effect are multifaceted and can include:

  • Disruption of Intracellular Trafficking: The proper functioning of the Golgi apparatus and endosomes is pH-dependent. Inhibition of their acidification disrupts protein trafficking and processing, which can trigger cellular stress and apoptosis.[4][7]

  • Inhibition of Tumor Cell Invasiveness: The acidic tumor microenvironment, partly maintained by V-ATPases on the plasma membrane, promotes tumor invasion. Concanamycin C can interfere with this process.[4][5]

  • Sensitization to Other Apoptotic Stimuli: In some contexts, Concanamycin C can enhance the apoptotic effects of other agents, such as TRAIL (TNF-related apoptosis-inducing ligand).[5]

Interestingly, in activated CD8+ cytotoxic T lymphocytes (CTLs), Concanamycin A has been shown to induce a rapid, non-apoptotic form of cell death, suggesting that the outcome of V-ATPase inhibition can be cell-type specific.[11][12][13]

ConcanamycinC Concanamycin C VATPase V-ATPase Inhibition ConcanamycinC->VATPase pH_Disruption Disruption of Organellar pH VATPase->pH_Disruption Trafficking_Defects Intracellular Trafficking Defects pH_Disruption->Trafficking_Defects Cell_Stress Cellular Stress Trafficking_Defects->Cell_Stress Apoptosis Apoptosis Cell_Stress->Apoptosis

Caption: Apoptosis induction pathway by Concanamycin C.

Research Applications and Experimental Workflows

Concanamycin C is a versatile tool for a wide range of research applications. Here, we provide detailed protocols for key experiments.

Measuring V-ATPase Activity

A common method to assess V-ATPase activity is to measure the ATP hydrolysis-dependent proton pumping into isolated vesicles or organelles.[14] This can be monitored by the quenching of a pH-sensitive fluorescent dye like acridine orange.

  • Prepare Vesicle/Organelle Fraction: Isolate lysosomes or other vesicles of interest from cells or tissues using density gradient centrifugation.

  • Reaction Buffer: Prepare a reaction buffer (e.g., 10 mM MOPS-Tris pH 7.5, 250 mM sucrose, 50 mM KCl, 5 mM MgCl₂).

  • Acridine Orange Loading: Add the vesicle suspension and acridine orange (final concentration 5-10 µM) to the reaction buffer in a fluorometer cuvette.

  • Baseline Measurement: Record the baseline fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • Initiate Reaction: Add ATP (final concentration 1-5 mM) to initiate proton pumping. A decrease in fluorescence indicates vesicle acidification.

  • Inhibition with Concanamycin C: In a parallel experiment, pre-incubate the vesicle suspension with Concanamycin C (e.g., 100 nM) for 10-15 minutes before adding ATP.

  • Data Analysis: The V-ATPase activity is determined by the rate of fluorescence quenching. The difference in the rate between the untreated and Concanamycin C-treated samples represents the V-ATPase-specific activity.[14]

Assessing Autophagic Flux

Concanamycin C is instrumental in measuring autophagic flux, which is the complete process of autophagy from autophagosome formation to degradation in lysosomes.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat one set of cells with an autophagy inducer (e.g., starvation or rapamycin) and another set with the inducer plus Concanamycin C (e.g., 50-100 nM) for the last 2-4 hours of the induction period.[9][10]

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Western Blotting: Perform SDS-PAGE and Western blotting for LC3B and p62/SQSTM1.

  • Data Analysis: An increase in the amount of the lipidated form of LC3 (LC3-II) in the presence of Concanamycin C compared to the inducer alone indicates a functional autophagic flux. A concurrent accumulation of p62, a protein degraded by autophagy, further confirms the inhibition of autophagic degradation.

Start Start: Cell Culture Treatment Treatment Groups: 1. Control 2. Autophagy Inducer 3. Inducer + Concanamycin C Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis WesternBlot SDS-PAGE and Western Blot for LC3-II and p62 Lysis->WesternBlot Analysis Data Analysis: Compare LC3-II and p62 levels WesternBlot->Analysis Conclusion Conclusion: Increased LC3-II and p62 with Concanamycin C indicates active autophagic flux Analysis->Conclusion

Caption: Workflow for assessing autophagic flux.

Quantifying Apoptosis

The induction of apoptosis by Concanamycin C can be quantified by measuring the activity of executioner caspases, such as caspase-3 and caspase-7.

  • Cell Treatment: Treat cells with varying concentrations of Concanamycin C for a specified time (e.g., 24-48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).[15]

  • Assay Reagent: Use a commercially available luminescent or colorimetric caspase-3/7 assay kit.[16] These kits typically contain a pro-luminescent or colorimetric substrate that is cleaved by active caspase-3/7.

  • Lysis and Measurement: Lyse the cells and add the caspase substrate according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: An increase in the signal in Concanamycin C-treated cells compared to the control indicates an induction of caspase-3/7 activity and apoptosis.

Conclusion

Concanamycin C is a powerful and specific inhibitor of V-ATPase, making it an indispensable tool for cell biologists, cancer researchers, and immunologists. Its ability to potently disrupt organellar acidification provides a means to investigate a wide array of cellular processes, including autophagy, apoptosis, and intracellular trafficking. The experimental protocols and conceptual framework provided in this guide are intended to facilitate the effective use of Concanamycin C in advancing our understanding of fundamental cellular mechanisms and their role in health and disease.

References

  • APExBIO. (n.d.). Concanamycin A - V-ATPase Inhibitor for Cell Research.
  • APExBIO. (2026, February 2). Concanamycin A: Selective V-ATPase Inhibitor for Cancer R....
  • Dröse, S., & Altendorf, K. (1997). Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases. Journal of Experimental Biology, 200(Pt 1), 1–8. Retrieved from [Link]

  • Kataoka, T., et al. (1995). FD-891, a structural analogue of concanamycin A that does not affect vacuolar acidification or perforin activity, yet potently prevents cytotoxic T lymphocyte-mediated cytotoxicity through the blockage of conjugate formation. The Journal of Immunology, 154(11), 5727-5735. Retrieved from [Link]

  • TargetMol. (n.d.). Concanamycin A | V-ATPase inhibitor | antibiotic.
  • Perez, F. A., et al. (2024). Optimized production of concanamycins using a rational metabolic engineering strategy. Metabolic Engineering, 87, 101867. Retrieved from [Link]

  • PubChem. (n.d.). Concanamycin A. Retrieved from [Link]

  • Hello Bio. (n.d.). Concanamycin C | V-ATPase inhibitor.
  • Fiedler, M., et al. (2011). a Concanamycin concentration dependently inhibits proliferation of... ResearchGate. Retrieved from [Link]

  • Huss, M., et al. (2002). Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c. The Journal of biological chemistry, 277(43), 40544–40548. Retrieved from [Link]

  • Perez, F. A., et al. (2024). Optimized Production of Concanamycins Using a Rational Metabolic Engineering Strategy. Metabolic Engineering, 87, 101867. Retrieved from [Link]

  • D'Andrea, G., et al. (2018). The V-ATPase inhibitors Concanamycin A and Bafilomycin A lead to Golgi swelling in plants. Plant Science, 274, 337-345. Retrieved from [Link]

  • Ohkuma, S., et al. (1997). Concanamycin A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL. Immunology Letters, 59(2), 73-79. Retrieved from [Link]

  • Ohkuma, S., et al. (1997). Concanamycin A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL. Immunology Letters, 59(2), 73-79. Retrieved from [Link]

  • Moriyasu, Y., & Klionsky, D. J. (2004). Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8. Plant physiology, 136(3), 3639–3648. Retrieved from [Link]

  • Fucho, R., et al. (2014). Determination of the autophagic flux in murine and human peripheral blood mononuclear cells. Journal of visualized experiments : JoVE, (93), 52011. Retrieved from [Link]

  • Rule, C. S., et al. (2016). Measuring In Vitro ATPase Activity for Enzymatic Characterization. Journal of visualized experiments : JoVE, (114), 54305. Retrieved from [Link]

  • Pérez-Pérez, M. E., et al. (2017). Inhibition of autophagic flux by concanamycin A (ConcA) prevents the... ResearchGate. Retrieved from [Link]

  • Shapiro, A. B., & Obermeyer, G. (2014, December 4). How can I measure specific V-ATPase activity in lysosomal fractions? ResearchGate. Retrieved from [Link]

Sources

Foundational

Concanamycin C: Mechanistic Profiling and Application in V-ATPase Inhibition

The following technical guide provides an in-depth analysis of Concanamycin C, designed for researchers in cell biology, pharmacology, and drug discovery. Technical Guide & Experimental Framework [1] Executive Summary Co...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Concanamycin C, designed for researchers in cell biology, pharmacology, and drug discovery.

Technical Guide & Experimental Framework [1]

Executive Summary

Concanamycin C (Conc C) is a macrocyclic lactone antibiotic belonging to the plecomacrolide class. While its analogue, Concanamycin A (Conc A), is the most widely cited V-ATPase inhibitor, Conc C represents a critical tool for validating vacuolar H⁺-ATPase (V-ATPase) specificity and dissecting autophagic flux.[1]

Functionally, Conc C acts as a potent, specific, and reversible inhibitor of the V-ATPase enzyme complex.[1] By binding to the V₀ proteolipid subunit, it arrests proton transport, leading to the rapid neutralization of acidic organelles (lysosomes, endosomes, and Golgi).[1] This guide details the chemical biology, mechanistic pathways, and standardized protocols for utilizing Conc C in high-fidelity research.[1]

Chemical Architecture & Pharmacology[1]

Structural Basis of Potency

Concanamycin C is an 18-membered macrolide ring structurally related to the bafilomycins but distinguished by a pendant sugar moiety (2-deoxy-β-D-rhamnose) and a hemiketal ring system.[1]

  • Target Specificity: High affinity for the c-subunit of the V₀ membrane domain of V-ATPase.[1][2][3][4]

  • Binding Mode: It inhibits the rotational mechanism of the V₀ sector, effectively "locking" the proton pump.

  • Potency: Conc C exhibits nanomolar potency (IC₅₀ values typically < 10–50 nM depending on the cell line), comparable to Conc A and significantly more potent than Bafilomycin A1 in specific fungal and mammalian systems.

Comparative Pharmacology

Researchers often select between Concanamycin A, C, and Bafilomycin A1.[1] The choice depends on the required duration of inhibition and toxicity tolerance.

FeatureConcanamycin CConcanamycin ABafilomycin A1
Primary Target V-ATPase (V₀ subunit c)V-ATPase (V₀ subunit c)V-ATPase (V₀ subunit c)
IC₅₀ (Approx.) 1–20 nM0.02–10 nM10–100 nM
Reversibility Slowly reversibleSlowly reversibleReversible
Cellular Toxicity High (Extended exposure)High (Extended exposure)Moderate
Key Application Autophagy flux validation; Antiviral entry studiesGeneral acidification blockadeShort-term flux assays

Mechanistic Profiling: The Cascade of Inhibition

The utility of Conc C lies in its ability to disrupt pH-dependent cellular processes.[2][5] The following diagram illustrates the downstream effects of V-ATPase inhibition by Conc C.

Pathway Visualization (DOT)

G cluster_Organelles Organelle Microenvironment cluster_Downstream Cellular Consequences ConcC Concanamycin C (10-50 nM) VATPase V-ATPase Complex (V0 Subunit c) ConcC->VATPase  Binds High Affinity ProtonBlock Blockade of H+ Translocation VATPase->ProtonBlock  Inhibits Rotation Lysosome Lysosome (pH > 6.0) ProtonBlock->Lysosome  Neutralization Endosome Endosome (Acidification Arrest) ProtonBlock->Endosome  Neutralization Autophagy Autophagy Arrest (Autophagosome Accumulation) Lysosome->Autophagy  Prevents Fusion/Degradation ProteinDeg Inhibition of Protein Degradation Lysosome->ProteinDeg  Protease Inactivation ViralEntry Viral Entry Blockade (Enveloped Viruses) Endosome->ViralEntry  Prevents Fusion

Figure 1: Mechanistic cascade of Concanamycin C. Binding to V-ATPase triggers organelle alkalinization, resulting in the arrest of autophagy and viral entry.[1]

Experimental Protocols

Preparation and Storage[2][7][8]
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 100 µM or 1 mM stock solution.

  • Storage: Aliquot into light-protective vials and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.[1]

  • Working Solution: Dilute in culture media immediately prior to use.

Protocol A: Validation of V-ATPase Inhibition (LysoTracker Assay)

Objective: Confirm Conc C activity by monitoring the loss of lysosomal acidity.

  • Seeding: Plate HeLa or HEK293 cells (1 x 10⁵ cells/well) in a 24-well plate with glass coverslips.

  • Treatment:

    • Control: DMSO (Vehicle).

    • Experimental: Conc C (50 nM) for 2 hours.

    • Positive Control: Bafilomycin A1 (100 nM).[4]

  • Staining: Add LysoTracker Red DND-99 (50 nM final) to the media for the last 30 minutes of incubation.

  • Imaging: Wash cells 3x with PBS.[1] Image immediately using fluorescence microscopy (Ex/Em: 577/590 nm).

  • Result Interpretation:

    • Control: Bright punctate red fluorescence (acidic lysosomes).

    • Conc C Treated: Diffuse or absent fluorescence, indicating pH neutralization.[1]

Protocol B: Autophagic Flux Assessment (LC3 Turnover)

Objective: Use Conc C to block autophagosome degradation, allowing quantification of autophagic flux.

Rationale: LC3-II is degraded in the lysosome.[1] A static increase in LC3-II could mean increased induction or blocked degradation.[1] Conc C blocks degradation; therefore, the difference in LC3-II levels between "Conc C treated" and "Untreated" represents the true autophagic flux.[1]

Workflow Visualization (DOT)

FluxAssay cluster_Treatment Step 2: Differential Treatment (4-6 Hours) Step1 Step 1: Cell Culture (Steady State) Control Vehicle (DMSO) Step1->Control ConcC_Tx Concanamycin C (10-50 nM) Step1->ConcC_Tx Step3 Step 3: Lysis & Western Blot Control->Step3 ConcC_Tx->Step3 Step4 Step 4: Quantify LC3-II Step3->Step4 Result Interpretation: High difference = High Flux No difference = Blocked Autophagy Step4->Result Flux = (LC3-II_ConcC) - (LC3-II_Control)

Figure 2: Experimental workflow for determining autophagic flux using Concanamycin C clamp.

Step-by-Step Methodology:

  • Treatment: Treat cells with Conc C (10–50 nM) for 4 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Western Blot:

    • Load 20 µg protein/lane.[1][6]

    • Probe for LC3B (Microtubule-associated protein 1A/1B-light chain 3).[1]

    • Probe for p62/SQSTM1 (Substrate degraded by autophagy).

    • Loading Control: Actin or GAPDH.[1]

  • Analysis:

    • LC3-II (Lipidated form): Migrates faster (~14-16 kDa) than LC3-I.[1]

    • Valid Flux: Conc C treatment should result in a significant accumulation of LC3-II compared to the control.[1] If Conc C does not increase LC3-II, autophagy initiation is likely impaired upstream.[1]

References

  • Kinashi, H., Someno, K., & Sakaguchi, K. (1984).[1] Isolation and characterization of concanamycins A, B and C. The Journal of Antibiotics.

  • Dröse, S., & Altendorf, K. (1997).[1] Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases.[1][7] Journal of Experimental Biology.

  • Bowman, E. J., et al. (1988).[1][4][7] Bafilomycins: A class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells.[1] Proceedings of the National Academy of Sciences. [1]

  • Klionsky, D. J., et al. (2021).[1] Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy. [1]

  • Huss, M., & Wieczorek, H. (2009).[1] Inhibitors of V-ATPases: old and new players.[1] Journal of Experimental Biology.

Sources

Exploratory

Concanamycin C: A Precision Tool for the Specific Inhibition of Vacuolar-Type H+-ATPase

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of Concanamycin C, a potent and highly specific inh...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Concanamycin C, a potent and highly specific inhibitor of Vacuolar-Type H+-ATPase (V-ATPase). Designed for the discerning researcher, this document moves beyond simple protocols to offer a comprehensive understanding of the molecule's mechanism of action, its nuanced role in cell biology, and practical guidance for its effective application in experimental settings. Our focus is on the causality behind experimental choices, ensuring that every step is part of a self-validating system for robust and reproducible results.

The Central Role of V-ATPase in Cellular Homeostasis

Vacuolar-type H+-ATPases are fundamental ATP-dependent proton pumps found in the membranes of a wide array of eukaryotic intracellular organelles, including endosomes, lysosomes, and the Golgi apparatus. In specialized cells, they are also present in the plasma membrane. These complex enzymes are responsible for acidifying intracellular compartments, a process critical for a multitude of cellular functions such as protein degradation, receptor recycling, and neurotransmitter uptake. The proton gradient generated by V-ATPases also provides the driving force for the transport of various ions and small molecules across organellar membranes. Given their central role, V-ATPases are significant targets for both basic research and therapeutic development.

Concanamycin C: A Member of the Potent Plecomacrolide Family

Concanamycin C belongs to the concanamycin family of 18-membered macrolide antibiotics, which were first isolated from Streptomyces diastatochromogenes. These compounds, including the more extensively studied Concanamycin A, are recognized as some of the most potent and specific inhibitors of V-ATPase.

Structural Distinction and Physicochemical Properties

Concanamycin C is structurally distinguished from its close analog, Concanamycin A, by the absence of a carbamoyl group at the 4'-O-position of the deoxyrhamnose moiety. This subtle difference in its chemical structure contributes to its unique biological activity profile.

PropertyConcanamycin CConcanamycin A
Molecular Formula C45H74O13C46H75NO14
Molecular Weight 823.06 g/mol 866.09 g/mol
CAS Number 81552-34-380890-47-7
Appearance White to off-white solidData not available
Solubility Soluble in DMSO, chloroform, methanol, ethanol, acetone, ethyl acetate[1]Soluble in DMSO, acetonitrile, chloroform, methanol, ethanol, acetone, ethyl acetate[1][2]

Note: Due to their structural similarity, solubility data for Concanamycin A is often used as a reference for Concanamycin C.

Mechanism of Action: High-Affinity Binding to the V-ATPase Core

The concanamycins exert their inhibitory effect through a highly specific and potent interaction with the V-ATPase complex. The primary target is the V-ATPase's integral membrane Vₒ domain, which is responsible for proton translocation.

Concanamycin C, like Concanamycin A, binds directly to the c-subunit of the Vₒ complex[3][4][5]. This binding event physically obstructs the rotation of the c-ring, a critical step in the proton pumping mechanism. By locking the c-ring in place, concanamycin effectively halts the translocation of protons across the membrane, leading to a rapid neutralization of the acidic environment within the targeted organelle.

cluster_VATPase V-ATPase Complex V1 V₁ Domain (ATP Hydrolysis) Vo Vₒ Domain (Proton Translocation) V1->Vo powers c_subunit c-subunit ring Vo->c_subunit rotates Proton H⁺ c_subunit->Proton translocates BlockedProton H⁺ (Blocked) c_subunit->BlockedProton ConcanamycinC Concanamycin C ConcanamycinC->c_subunit binds & locks ATP ATP ATP->V1 binds start Start prep Prepare Concanamycin C Stock Solution (in DMSO) start->prep seed Seed Cells in Culture Plates start->seed prepare_working Prepare Working Solutions (Concanamycin C & Controls) prep->prepare_working incubate_cells Incubate Cells to Logarithmic Growth Phase seed->incubate_cells incubate_cells->prepare_working treat Treat Cells prepare_working->treat incubate_exp Incubate for Experimental Period treat->incubate_exp assay Perform Endpoint Assay incubate_exp->assay end End assay->end

Caption: A generalized experimental workflow for using Concanamycin C.

Concluding Remarks

Concanamycin C is a powerful and precise molecular probe for the study of V-ATPase function. Its high potency and specificity make it an invaluable tool for dissecting a wide range of cellular processes. By understanding its mechanism of action and employing rigorous experimental design, including appropriate controls, researchers can leverage Concanamycin C to generate high-quality, reproducible data and gain deeper insights into the critical role of V-ATPase in health and disease.

References

  • Kinashi, H., Someno, K., & Sakaguchi, K. (1984). Isolation and characterization of concanamycins A, B and C. The Journal of Antibiotics, 37(11), 1333–1343. [Link]

  • Woo, J. T., Shinohara, C., Sakai, K., Hasumi, K., & Endo, A. (1992). Isolation, characterization and biological activities of concanamycins as inhibitors of lysosomal acidification. The Journal of Antibiotics, 45(7), 1108–1116. [Link]

  • Dröse, S., Bindseil, K. U., Bowman, E. J., Siebers, A., Zeeck, A., & Altendorf, K. (1993). Inhibitory effect of modified bafilomycins and concanamycins on P- and V-type adenosinetriphosphatases. Biochemistry, 32(15), 3902–3906. [Link]

  • Huss, M., Ingenhorst, G., König, S., Gassel, M., Dröse, S., Zeeck, A., Altendorf, K., & Wieczorek, H. (2002). Concanamycin A, the specific inhibitor of V-ATPases, binds to the Vo subunit c. The Journal of Biological Chemistry, 277(43), 40544–40548. [Link]

Sources

Foundational

Technical Guide: Antifungal Mechanisms &amp; Applications of Concanamycin C

Topic: Antifungal Properties of Concanamycin C Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Concanamycin C (Conc C) is an 18-membered macrolide antibi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antifungal Properties of Concanamycin C Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Concanamycin C (Conc C) is an 18-membered macrolide antibiotic produced by Streptomyces species (e.g., S. diastatochromogenes). It belongs to the plecomacrolide class, structurally related to Concanamycin A (Conc A) and Bafilomycin A1. While Conc A is the most widely cited congener, Conc C acts as a potent, specific inhibitor of the Vacuolar-type H⁺-ATPase (V-ATPase) .

Its antifungal efficacy stems from the collapse of electrochemical proton gradients across the vacuolar membrane, leading to the failure of organelle acidification, disruption of vesicular trafficking, and subsequent autophagic dysfunction. This guide details the molecular pharmacology, comparative efficacy, and validated protocols for utilizing Conc C in antifungal research.

Molecular Mechanism of Action

Target Specificity: The V-ATPase Complex

The primary cellular target of Conc C is the V-ATPase enzyme, a rotary proton pump responsible for acidifying intracellular compartments (vacuoles, lysosomes, Golgi).[1]

  • Binding Site: Conc C binds non-covalently to the c subunit (proteolipid subunit, Vma3p in yeast) of the membrane-embedded V₀ rotor domain.

  • Interaction Mode: It mimics the substrate by occupying the proton-translocating interface between the V₀ c-ring and the a-subunit. This binding sterically hinders the rotation of the c-ring, effectively locking the enzyme and preventing proton transport into the lumen.

  • Consequence: The inhibition is highly specific to V-ATPases (nanomolar potency), with negligible effect on F-type (mitochondrial) or P-type ATPases (e.g., Na⁺/K⁺-ATPase) at therapeutic concentrations.[2]

Physiological Cascade in Fungi
  • Loss of Acidification: Immediate rise in vacuolar pH (from ~5.0 to >7.0).

  • Enzyme Inactivation: Acid-dependent hydrolases (proteases, lipases) within the vacuole become inactive.

  • Cytosolic Acidification: Failure to sequester protons leads to cytosolic acidification, disrupting metabolic enzymes.

  • Autophagic Arrest: The fusion of autophagosomes with the vacuole is blocked, or degradation within the vacuole fails, leading to the accumulation of toxic cellular waste and eventual apoptotic or necrotic cell death.

Antifungal Efficacy & Comparative Data[3][4]

Conc C is often co-isolated with Conc A. While Conc A is generally more potent, Conc C retains significant bioactivity and is critical for structure-activity relationship (SAR) studies.

Comparative Potency (In Vitro)

The following table summarizes the relative inhibitory potential of Concanamycins against fungal growth and V-ATPase activity.

CompoundTargetIC₅₀ (V-ATPase Enzyme)Growth Inhibition (1 µg/mL)*Specificity
Concanamycin A V-ATPase (c-subunit)~0.02 - 10 nM>99%High
Concanamycin C V-ATPase (c-subunit)~10 - 50 nM~88%High
Bafilomycin A1 V-ATPase (c-subunit)~1 - 10 nM>95%High

*Data based on tritiated thymidine incorporation or relative growth inhibition in sensitive fungal strains (e.g., Neurospora crassa, Saccharomyces cerevisiae).

Spectrum of Activity
  • Yeasts: Highly active against Saccharomyces cerevisiae, Candida albicans, and Candida glabrata. Resistance is typically conferred by mutations in the VMA genes (specifically VMA3 or VMA11).

  • Filamentous Fungi: Active against Neurospora crassa and Aspergillus species. It induces severe morphological defects, including hyphal tip swelling and branching abnormalities due to disrupted vesicular transport.

Experimental Protocols

Protocol A: In Vitro V-ATPase Inhibition Assay

Purpose: To quantify the IC₅₀ of Conc C against purified fungal vacuolar membrane vesicles.

Reagents:

  • Purified vacuolar membrane vesicles (from S. cerevisiae or N. crassa).

  • Assay Buffer: 25 mM Tris-MES (pH 7.0), 3 mM MgSO₄, 25 mM KCl.

  • ATP Regenerating System: 2 mM Phosphoenolpyruvate, 40 U/mL Pyruvate Kinase.

  • Conc C Stock: 100 µM in DMSO.

Step-by-Step Workflow:

  • Preparation: Dilute Conc C in Assay Buffer to prepare a concentration range (e.g., 0.1 nM to 1000 nM).

  • Incubation: Mix 10 µg of vacuolar membrane protein with Conc C dilutions. Incubate at 30°C for 30 minutes to allow binding.

  • Reaction Start: Add 2 mM ATP to initiate the reaction.

  • Measurement:

    • Method 1 (Colorimetric): Stop reaction after 20 mins with SDS. Measure released inorganic phosphate (Pi) using the Malachite Green assay.

    • Method 2 (Fluorescence Quenching): Use Acridine Orange (2 µM). Monitor the quenching of fluorescence (Ex 490 nm / Em 530 nm) as protons are pumped into vesicles. Conc C will prevent this quenching.

  • Calculation: Plot % Activity vs. Log[Conc C] to determine IC₅₀.

Protocol B: Antifungal Susceptibility Testing (Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against pathogenic fungi.

Standards: Adapted from CLSI M27 (Yeasts) and M38 (Molds).

  • Inoculum Prep: Prepare a fungal suspension in RPMI 1640 medium (buffered with MOPS to pH 7.0) to a final density of 0.5 – 2.5 × 10³ CFU/mL.

  • Plate Setup: Use a 96-well round-bottom microplate.

  • Dilution: Add 100 µL of Conc C (2x final concentration) to column 1. Perform serial 2-fold dilutions across the plate (Range: 16 µg/mL down to 0.03 µg/mL). Include a DMSO solvent control.

  • Inoculation: Add 100 µL of the fungal inoculum to each well.

  • Incubation: Incubate at 35°C.

    • Candida spp.:[3][4][5] 24 - 48 hours.[6]

    • Aspergillus spp.:[3][4][7] 48 - 72 hours.

  • Readout: Determine the MIC as the lowest concentration showing ≥80% inhibition of growth (visual clarity or OD₆₀₀ measurement) compared to the growth control.

Visualizations

Mechanism of Action Pathway

This diagram illustrates the cascade from Conc C binding to fungal cell death.

G ConcC Concanamycin C VATPase V-ATPase Complex (V0 Domain / c-subunit) ConcC->VATPase Binds (nM affinity) ProtonBlock Inhibition of H+ Translocation VATPase->ProtonBlock VacpH Loss of Vacuolar Acidification (pH ↑) ProtonBlock->VacpH CytosolpH Cytosolic Acidification ProtonBlock->CytosolpH Secondary Effect EnzymeFail Inactivation of Vacuolar Hydrolases VacpH->EnzymeFail Trafficking Disrupted Vesicular Trafficking (Golgi/Endosome) VacpH->Trafficking Autophagy Autophagic Accumulation (Toxic Waste Buildup) EnzymeFail->Autophagy Trafficking->Autophagy Death Fungal Cell Death (Apoptosis/Necrosis) CytosolpH->Death Autophagy->Death

Caption: Figure 1. Pharmacodynamic cascade of Concanamycin C inducing fungal cell death via V-ATPase inhibition.

Experimental Workflow: V-ATPase Assay

This diagram outlines the biochemical validation workflow for Conc C.

Workflow cluster_Readout 4. Signal Detection Step1 1. Isolate Vacuolar Vesicles (Yeast/Mold) Step2 2. Incubate with Conc C (0-1000 nM) Step1->Step2 Step3 3. Add ATP + Acridine Orange (AO) Step2->Step3 PathA Control (No Drug): AO Quenching (H+ Pumping) Step3->PathA Active Pump PathB Conc C Treated: Fluorescence Retained Step3->PathB Blocked Pump Step5 5. Calculate IC50 PathA->Step5 PathB->Step5

Caption: Figure 2. Biochemical workflow for validating V-ATPase inhibition using fluorescence quenching.

Therapeutic Potential & Limitations

Advantages
  • Novel Mechanism: Unlike azoles (ergosterol synthesis) or echinocandins (cell wall), Conc C targets ion homeostasis, making it effective against multi-drug resistant (MDR) isolates.

  • Potency: High efficacy at low concentrations makes it a valuable "tool compound" for studying vacuolar physiology.

Limitations (Toxicity)
  • Mammalian Toxicity: The V-ATPase catalytic domains are highly conserved between fungi and mammals. Conc C is cytotoxic to mammalian cells (e.g., inhibiting perforin degradation in T-cells, inducing apoptosis in fibroblasts).

  • Application: Currently limited to topical applications , agricultural fungicides , or as a research reagent . Systemic use requires chemical modification to improve fungal selectivity.

References

  • Kinashi, H., et al. (1984). "Isolation and characterization of concanamycins A, B, and C." The Journal of Antibiotics, 37(11), 1333–1342. Link

  • Bowman, E. J., & Bowman, B. J. (2002). "V-ATPases as Drug Targets." Journal of Bioenergetics and Biomembranes, 34, 431–440. Link

  • Dröse, S., & Altendorf, K. (1997). "Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases." Journal of Experimental Biology, 200, 1–8. Link

  • Huss, M., & Wieczorek, H. (2009). "Inhibitors of V-ATPases: old and new players." Journal of Experimental Biology, 212, 341-351. Link

  • Nishihara, T., et al. (1995). "Specific inhibitors of vacuolar type H(+)-ATPases induce apoptotic cell death."[1] Biochemical and Biophysical Research Communications, 212(1), 255-262. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Concanamycin C Experimental Protocol for Cell Culture

[1] Abstract & Introduction Concanamycin C (Conc C) is a plecomacrolide antibiotic and a potent, specific inhibitor of the Vacuolar-type H⁺-ATPase (V-ATPase) .[1] While its analog, Concanamycin A (Conc A), is more histor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

Concanamycin C (Conc C) is a plecomacrolide antibiotic and a potent, specific inhibitor of the Vacuolar-type H⁺-ATPase (V-ATPase) .[1] While its analog, Concanamycin A (Conc A), is more historically prominent in literature, Conc C shares the core pharmacophore responsible for binding the c-subunit of the V₀ domain . This interaction mechanically arrests the proton pump, preventing the acidification of intracellular organelles such as lysosomes, endosomes, and the Golgi apparatus.

In cell culture applications, Conc C is utilized primarily to:

  • Block Autophagic Flux: By raising lysosomal pH, it inhibits acid hydrolases (e.g., Cathepsins), preventing the degradation of autophagosomes. This results in the accumulation of LC3-II and p62/SQSTM1.

  • Investigate Viral Entry: Many viruses (e.g., Influenza, Ebola) require endosomal acidification for fusion; Conc C effectively blocks this step.

  • Study Vesicular Trafficking: It disrupts pH-dependent receptor recycling and protein sorting.

Comparative Note: Concanamycin C is generally considered equipotent or slightly less potent than Concanamycin A but significantly more specific and stable than Bafilomycin A1 in long-term assays.

Mechanism of Action

The V-ATPase is a multi-subunit complex functioning as a rotary motor. It consists of a cytosolic V₁ domain (ATP hydrolysis) and a membrane-embedded V₀ domain (proton translocation).[1]

  • Binding Site: Conc C binds non-covalently to the c-subunit proteolipid ring within the V₀ domain.

  • Effect: This binding sterically hinders the rotation of the central stalk relative to the c-ring, effectively "jamming" the motor.

  • Downstream Consequence: Cessation of H⁺ pumping leads to the neutralization of the lysosomal lumen (pH rises from ~4.5 to >6.0), inhibiting proteolytic enzymes and blocking the fusion/degradation phase of autophagy.

Visualization: V-ATPase Inhibition Pathway[1][2][3]

VATPase_Inhibition cluster_outcome Experimental Readout (Inhibition) ConcC Concanamycin C VATPase V-ATPase Complex (V0 Domain / c-subunit) ConcC->VATPase High-Affinity Binding ProtonPump H+ Translocation (Cytosol -> Lumen) ConcC->ProtonPump BLOCKS VATPase->ProtonPump Normal Function Acidification Lysosomal Acidification (pH < 5.0) ProtonPump->Acidification pH_Rise Loss of LysoTracker Signal (Microscopy) ProtonPump->pH_Rise If Inhibited Hydrolase Acid Hydrolase Activation (Cathepsins) Acidification->Hydrolase Autophagy Autophagosome Degradation (Flux Completion) Hydrolase->Autophagy LC3 LC3-II Accumulation (Western Blot) Autophagy->LC3 If Blocked Block MECHANICAL ARREST

Figure 1: Mechanism of Concanamycin C-mediated V-ATPase arrest and downstream experimental readouts.[1]

Preparation and Handling

Trustworthiness: Improper handling is the #1 cause of experimental variability. Concanamycins are hydrophobic macrolides and are sensitive to moisture and light.

Solubility & Storage Table
ParameterSpecificationNotes
Molecular Weight ~823.1 g/mol Varies slightly by salt form/purity.[1]
Solvent DMSO (Dimethyl sulfoxide)Soluble up to 1 mg/mL (approx.[1][2] 1.2 mM).[1]
Stock Concentration 100 µM (Recommended)Allows for 1:1000 - 1:10,000 dilutions.[1]
Storage (Lyophilized) -20°CDesiccated; stable for >2 years.
Storage (Stock) -20°CStable for 6 months. Aliquot to avoid freeze-thaw.[1][3]
Working Conc. 1 - 50 nM Highly cell-type dependent.[1]
Reconstitution Protocol
  • Centrifuge the vial containing lyophilized Conc C (e.g., 25 µg) at 10,000 x g for 1 min to pellet the powder.

  • Calculate the volume of sterile DMSO required to achieve a 100 µM stock.

    • Example: For 25 µg (MW ≈ 823), add ~304 µL DMSO.[1]

  • Vortex gently for 30 seconds. Ensure no particulates remain.[4]

  • Aliquot into light-protective (amber) tubes (e.g., 10 µL aliquots) and store at -20°C immediately.

Experimental Protocol: Autophagic Flux Assay

This protocol details the use of Conc C to measure autophagic flux in adherent mammalian cells (e.g., HeLa, HEK293, MCF-7).

Phase 1: Dose Optimization (Critical Step)

Unlike Bafilomycin A1, Conc C potency can vary significantly between batches and cell lines.[1] You must perform a pilot dose-response.

  • Seed Cells: Plate cells in a 6-well plate (approx. 3 x 10⁵ cells/well) and culture overnight to 70-80% confluency.

  • Treatment: Prepare media containing Conc C at: 0 nM (DMSO), 1 nM, 5 nM, 10 nM, 50 nM .

  • Incubation: Treat for 4 hours at 37°C.

  • Readout: Perform Western Blot for LC3B.

    • Target: The lowest concentration that induces maximal LC3-II accumulation without causing cell detachment (toxicity).[1]

    • Typical Optimal Dose:10 - 20 nM .[1]

Phase 2: The Flux Assay (Standard Workflow)[1]

Objective: Determine if a test condition (e.g., Starvation or Drug X) induces autophagy or blocks it.[1]

Step-by-Step Methodology:
  • Seeding:

    • Seed cells in 6-well plates. Prepare 4 conditions per experimental arm.

    • Wait 24 hours for attachment.

  • Treatment Groups:

    • A: Control (DMSO vehicle)

    • B: Test Condition (e.g., Starvation EBSS)

    • C: Control + Conc C (10 nM)

    • D: Test Condition + Conc C (10 nM)

  • Execution:

    • Add Conc C (diluted 1:10,000 from 100 µM stock) to groups C and D.

    • Incubate for 2 to 4 hours . Note: Do not exceed 4 hours for flux assays to avoid toxicity artifacts.

  • Lysis & Harvesting:

    • Wash cells 1x with ice-cold PBS.[1]

    • Lyse directly in boiling SDS-PAGE sample buffer (or RIPA buffer + protease inhibitors).[1]

    • Boil samples at 95°C for 5-10 mins.

  • Western Blot Analysis:

    • Probe for LC3B (Markers: LC3-I at 16 kDa, LC3-II at 14 kDa).[1]

    • Probe for p62/SQSTM1 (Degradation marker).[1]

    • Probe for GAPDH/Actin (Loading control).[1]

Visualization: Flux Assay Workflow

Flux_Workflow Seed Seed Cells (T=0h) Treat Apply Treatments (T=24h) Seed->Treat Incubate Incubate (2-4 Hours) Treat->Incubate +/- Conc C (10nM) Lyse Cell Lysis (SDS/RIPA) Incubate->Lyse Blot Western Blot (LC3-II/p62) Lyse->Blot

Figure 2: Temporal workflow for Concanamycin C autophagic flux assessment.[1]

Data Analysis & Interpretation

To prove autophagic flux is occurring, you must calculate the "Flux Magnitude" .

Interpretation Logic:

  • LC3-II (Test) > LC3-II (Control): Autophagy induction OR block. (Ambiguous).

  • LC3-II (Test + Conc C) > LC3-II (Control + Conc C): True Autophagic Flux Induction.

  • LC3-II (Test + Conc C) ≈ LC3-II (Test): The Test condition itself blocks degradation (Flux = 0).

Formula:



Troubleshooting & Optimization

IssueProbable CauseSolution
Cell Detachment Toxicity / Over-treatmentReduce concentration to 1-5 nM or reduce time to <2 hours.[1]
Precipitation Conc C insolubility in mediaVortex stock vigorously. Dilute stock into a small volume of media before adding to the plate.
No LC3-II Increase Inactive CompoundCheck expiration.[1] Ensure storage was at -20°C. Test with a positive control (e.g., 100 nM Bafilomycin).
High Background Antibody issuesUse a validated LC3B antibody (e.g., CST #2775 or equivalent).[1]

References

  • Dröse, S., & Altendorf, K. (1997). Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases. Journal of Experimental Biology, 200, 1-8. Link

  • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382.[1] Link[1]

  • Bowman, E. J., et al. (2004). The bafilomycin/concanamycin binding site in subunit c of the V-ATPases from Neurospora crassa and Saccharomyces cerevisiae. Journal of Biological Chemistry, 279(32), 33131-33138.[1] Link

  • Yoshimoto, K., et al. (2004). Processing of ATG8s, ubiquitin-like proteins, and their deconjugation by ATG4s are essential for plant autophagy. The Plant Cell, 16(11), 2967-2983.[1] (Demonstrates Conc A/C utility in flux assays). Link

  • Sigma-Aldrich. Concanamycin A & C Product Information and Solubility Data. Link

Sources

Application

Application Notes &amp; Protocols: Determining the Optimal In Vitro Working Concentration of Concanamycin C

Introduction: Understanding Concanamycin C Concanamycin C, along with its more commonly cited analog Concanamycin A, is a potent and highly specific macrolide antibiotic inhibitor of the Vacuolar-type H⁺-ATPase (V-ATPase...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Concanamycin C

Concanamycin C, along with its more commonly cited analog Concanamycin A, is a potent and highly specific macrolide antibiotic inhibitor of the Vacuolar-type H⁺-ATPase (V-ATPase)[1][2]. Isolated from Streptomyces species, it has become an indispensable tool in cell biology, particularly for studying processes reliant on organellar acidification, such as endocytosis, protein trafficking, and, most notably, autophagy[3][4][5].

The primary utility of Concanamycin C in research stems from its ability to block the final degradative step of the autophagic pathway. By inhibiting V-ATPase, it prevents the acidification of lysosomes, which is essential for the activity of lysosomal hydrolases and for the fusion of autophagosomes with lysosomes[6][7]. This blockade leads to an accumulation of autophagosomes, a phenomenon that can be quantified to measure "autophagic flux"—the dynamic rate of autophagic degradation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of using Concanamycin C in vitro, with a focus on establishing an optimal working concentration.

Mechanism of Action: The V-ATPase Blockade

The V-ATPase is a multi-subunit proton pump responsible for acidifying intracellular compartments like lysosomes, endosomes, and the Golgi apparatus[3][8]. This acidification is critical for a myriad of cellular functions. Concanamycin C exerts its inhibitory effect by binding directly to the c-subunit of the V₀ transmembrane domain of the V-ATPase complex[6][9]. This action physically obstructs the proton translocation channel, effectively shutting down the pump.

The downstream consequences are immediate and profound:

  • Increased Lysosomal pH: The luminal pH of lysosomes rises from its typical acidic state (pH ~4.5-5.0) towards neutral.

  • Enzyme Inactivation: The activity of acid hydrolases within the lysosome, which require a low pH environment, is severely compromised.

  • Blocked Autophagic Flux: The fusion of autophagosomes with lysosomes is impaired, and the degradation of autophagosomal cargo is halted. This results in the cellular accumulation of autophagosomes containing substrates like the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II).

cluster_lysosome Lysosomal Lumen (pH ↑) cluster_proton vatpase V-ATPase hydrolases Inactive Acid Hydrolases p1 H+ p2 H+ p3 H+ autophagosome Autophagosome (LC3-II) autophagosome->hydrolases Fusion & Degradation BLOCKED concanamycin Concanamycin C concanamycin->vatpase Binds & Inhibits

Caption: Mechanism of Concanamycin C action on the lysosome.

Key Considerations for Determining Optimal Concentration

A single "one-size-fits-all" concentration for Concanamycin C does not exist. The optimal concentration is contingent upon several experimental variables. The goal is to achieve complete V-ATPase inhibition for the desired timeframe without inducing significant off-target effects or cytotoxicity that could confound results.

  • Cell Type Specificity: Different cell lines exhibit varying sensitivities to drugs. Cancer cell lines, for instance, may have different metabolic rates or membrane compositions affecting drug uptake and efficacy compared to primary cells. It is imperative to perform a dose-response curve for each new cell line.

  • Incubation Time: The duration of treatment is inversely related to the required concentration. For short-term experiments (e.g., 2-6 hours) to measure autophagic flux, a higher concentration may be needed to ensure rapid and complete inhibition. For longer-term experiments (>24 hours), lower concentrations are crucial to avoid cytotoxicity[8]. Cell death induced by prolonged V-ATPase inhibition can itself modulate autophagy, leading to misinterpretation.

  • Assay Readout: The specific biological question dictates the concentration.

    • Autophagic Flux: The goal is to block degradation completely. This typically requires a concentration well above the IC₅₀ for V-ATPase, often in the 50-100 nM range for a few hours.

    • Cytotoxicity Studies: To investigate apoptosis or cell cycle arrest, a broader range of concentrations should be tested over longer periods (24-48 hours), which may be as low as 3-10 nM[8].

    • Lysosomal pH Measurement: A concentration that ensures maximal pH elevation is needed. This can be determined by titrating Concanamycin C and measuring pH with a ratiometric dye.

  • Compound Stability and Solubility: Concanamycin C is soluble in DMSO, ethanol, and methanol[1]. It is common practice to prepare a high-concentration stock solution (e.g., 1 mM) in DMSO, which is stable for at least one year when stored at -20°C[1]. Working solutions should be freshly diluted in culture medium before each experiment to avoid degradation and precipitation.

Recommended Concentration Ranges and Applications

The following table summarizes empirically derived starting concentrations for various applications. It is critical to validate the optimal concentration for your specific cell line and experimental conditions.

ApplicationTypical Concentration RangeTypical Incubation TimeKey Considerations & Rationale
Autophagic Flux Analysis 20 - 100 nM2 - 6 hoursTo be used in the final hours of an experiment to block lysosomal degradation and cause accumulation of LC3-II and p62/SQSTM1[10]. The duration should be short to minimize cytotoxicity.
V-ATPase Inhibition (Biochemical) 1 - 20 nM30 - 60 minutesThe IC₅₀ is reported to be as low as ~10 nM[6][9]. This range is for directly measuring the inhibition of proton pumping or ATPase activity in isolated organelles or membrane fractions.
Induction of Apoptosis/Cell Death 10 - 100 nM24 - 72 hoursHigher concentrations or prolonged exposure can trigger apoptotic pathways[8][11]. A time-course and dose-response are essential to distinguish from non-specific toxicity.
Inhibition of Cell Migration/Invasion 1 - 20 nM12 - 48 hoursNanomolar concentrations have been shown to reduce cancer cell invasiveness, likely by disrupting pH homeostasis at the plasma membrane[6].

Experimental Protocols

Protocol 1: Measuring Autophagic Flux via LC3-II Immunoblotting

This protocol provides a framework for assessing autophagic flux in response to a treatment of interest (e.g., starvation, a novel compound) by comparing LC3-II levels in the presence and absence of Concanamycin C.

cluster_treatments Experimental Groups (e.g., 6h total) start Seed Cells & Allow Adherence (24h) g1 Group 1: Vehicle Control g2 Group 2: Stimulus g3 Group 3: Concanamycin C (Final 2h) g4 Group 4: Stimulus + Concanamycin C (Final 2h) harvest Harvest All Groups: Lyse Cells for Protein g1->harvest g2->harvest g3->harvest g4->harvest sds SDS-PAGE & Western Blot harvest->sds probe Probe with Antibodies: α-LC3, α-p62, α-Loading Control sds->probe analyze Densitometry Analysis: Quantify LC3-II & p62 levels probe->analyze

Caption: Experimental workflow for autophagic flux analysis.

A. Materials

  • Cells of interest plated in 6-well plates

  • Complete culture medium

  • Treatment of interest (e.g., starvation medium like EBSS, or a drug)

  • Concanamycin C (Stock solution: 100 µM in DMSO, stored at -20°C)

  • Vehicle control (e.g., DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Mouse anti-GAPDH or β-Actin

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

B. Step-by-Step Method

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Treatment Setup: Prepare four experimental groups in duplicate or triplicate:

    • Group 1 (Basal Autophagy): Treat with vehicle control for the full duration (e.g., 6 hours).

    • Group 2 (Stimulated Autophagy): Treat with your stimulus (e.g., starvation medium) for the full duration (e.g., 6 hours).

    • Group 3 (Basal Flux): Treat with vehicle for the initial duration (e.g., 4 hours), then add Concanamycin C (e.g., 50 nM final concentration) for the final 2 hours.

    • Group 4 (Stimulated Flux): Treat with your stimulus for the initial duration (e.g., 4 hours), then add Concanamycin C (e.g., 50 nM final concentration) for the final 2 hours.

  • Cell Lysis: After treatment, wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Separate proteins on a 12-15% polyacrylamide gel to ensure clear separation of LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipidated, membrane-bound form, ~14 kDa).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop with ECL substrate and capture the image.

C. Data Interpretation

  • Autophagic Flux: The true measure of flux is the difference in LC3-II levels in the presence versus the absence of Concanamycin C.

    • Compare Group 3 vs. Group 1: The accumulation of LC3-II in Group 3 indicates the basal rate of autophagic flux.

    • Compare Group 4 vs. Group 2: A significant increase in LC3-II in Group 4 compared to Group 2 indicates that the stimulus actively increases autophagic flux. If LC3-II is high in Group 2 and does not increase further in Group 4, it may suggest the stimulus itself is blocking the late stages of autophagy.

  • p62/SQSTM1 Levels: p62 is a cargo receptor that is itself degraded by autophagy. Its levels should be inversely correlated with autophagic flux. A block in degradation (with Concanamycin C) will cause p62 to accumulate.

Protocol 2: Assessing Lysosomal pH with a Ratiometric Dye

This protocol uses a fluorescent dye like LysoSensor™ Yellow/Blue DND-160 to quantitatively measure the effect of Concanamycin C on lysosomal pH. This dye emits blue fluorescence in neutral environments and yellow-green fluorescence in acidic environments.

A. Materials

  • Cells of interest plated in a 96-well, black, clear-bottom plate

  • Complete culture medium

  • Concanamycin C (100 µM stock in DMSO)

  • LysoSensor™ Yellow/Blue DND-160 (or similar ratiometric pH dye)

  • Live-cell imaging buffer (e.g., HBSS)

  • Fluorescence plate reader with dual excitation capability (e.g., 340 nm and 380 nm)

B. Step-by-Step Method

  • Cell Seeding: Seed cells in a 96-well plate and grow to ~80% confluency.

  • Drug Treatment: Treat cells with a range of Concanamycin C concentrations (e.g., 0, 1, 10, 50, 100 nM) for a predetermined time (e.g., 1-2 hours). Include a vehicle-only control.

  • Dye Loading: Remove the treatment media. Wash cells once with the live-cell imaging buffer. Add buffer containing the LysoSensor dye (prepare according to the manufacturer's instructions, typically 1-5 µM) and incubate for 5-15 minutes at 37°C[12].

  • Measurement:

    • Remove the dye-containing buffer and wash once. Add fresh imaging buffer to each well.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity. Set the emission wavelength to ~520 nm. Read the intensity from excitation at 340 nm and 380 nm[12].

  • Data Analysis:

    • For each well, calculate the ratio of the fluorescence intensities (e.g., Excitation 340 nm / Excitation 380 nm).

    • A decrease in this ratio corresponds to an increase in lysosomal pH (alkalinization).

    • Plot the ratio against the concentration of Concanamycin C to determine the effective concentration for maximal lysosomal alkalinization.

    • (Optional) A calibration curve can be generated using buffers of known pH in the presence of ionophores (e.g., monensin and nigericin) to convert fluorescence ratios to absolute pH values[12].

References

  • Luley, M., et al. (2013). Regulation of endothelial signaling and migration by v-ATPase. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Dröse, S., et al. (1997). Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases. Journal of Experimental Biology. Retrieved February 4, 2026, from [Link]

  • Ohya, Y., et al. (2010). High-Content, Image-Based Screening for Drug Targets in Yeast. PLoS ONE. Retrieved February 4, 2026, from [Link]

  • Pereira, F., et al. (2024). Optimized production of concanamycins using a rational metabolic engineering strategy. Metabolic Engineering. Retrieved February 4, 2026, from [Link]

  • Company of Biologists Journals. (2025, August 6). Bafilomycins and Concanamycins as inhibitors of V-ATPases and P-ATPases. Retrieved February 4, 2026, from [Link]

  • Togashi, K., et al. (2004). Concanamycin A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL. PubMed Central. Retrieved February 4, 2026, from [Link]

  • Coen, K., et al. (2012). Lysosomal calcium homeostasis defects, not proton pump defects, cause endo-lysosomal dysfunction in PSEN-deficient cells. The Journal of Cell Biology. Retrieved February 4, 2026, from [Link]

  • Pérez-Pérez, M.E., et al. (2017). Inhibition of autophagic flux by concanamycin A (ConcA) prevents the degradation of ribosomal proteins under nitrogen starvation or phosphate limitation. ResearchGate. Retrieved February 4, 2026, from [Link]

  • D'Andrea, S., et al. (2011). The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells. PubMed. Retrieved February 4, 2026, from [Link]

  • Kcl, V., et al. (2020). Discovery of pan autophagy inhibitors through a high-throughput screen highlights macroautophagy as an evolutionarily conserved process across 3 eukaryotic kingdoms. PubMed Central. Retrieved February 4, 2026, from [Link]

  • Bio-Techne. (n.d.). How to Measure Autophagic Flux With LC3 Protein Levels. Retrieved February 4, 2026, from [Link]

  • Arai, K., et al. (1992). Inhibition of the acidification of endosomes and lysosomes by the antibiotic concanamycin B in macrophage J774. PubMed. Retrieved February 4, 2026, from [Link]

  • Lu, W., et al. (2013). Restoration of Lysosomal pH in RPE Cells from Cultured Human and ABCA4−/− Mice: Pharmacologic Approaches and Functional Recovery. Investigative Ophthalmology & Visual Science. Retrieved February 4, 2026, from [Link]

  • Avin-Wittenberg, T., et al. (2015). Assessment and Optimization of Autophagy Monitoring Methods in Arabidopsis Roots Indicate Direct Fusion of Autophagosomes with Vacuoles. Plant and Cell Physiology. Retrieved February 4, 2026, from [Link]

  • Klionsky, D.J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy. Retrieved February 4, 2026, from [Link]

  • Kataoka, T., et al. (1996). Concanamycin A, a powerful tool for characterization and estimation of contribution of perforin- and Fas-based lytic pathways in cell-mediated cytotoxicity. Semantic Scholar. Retrieved February 4, 2026, from [Link]

  • Chen, Y., et al. (2022). Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model. ACS Chemical Neuroscience. Retrieved February 4, 2026, from [Link]

  • Kim, H., et al. (2025). Lysosomal targeting of liposomes with acidic pH and Cathepsin B induces protein aggregate clearance. Cell Communication and Signaling. Retrieved February 4, 2026, from [Link]

  • Togashi, K., et al. (2004). Concanamycin A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Morrice, N. (2025, April 24). Measuring Autophagic Flux: A Simple Guide to How and Why. Bitesize Bio. Retrieved February 4, 2026, from [https://bitesizebio.com/22 autophagy-flux-assay/]([Link] autophagy-flux-assay/)

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Sources

Method

Illuminating Immune Pathways: A Guide to Investigating Immune Responses with Concanamycin C

Introduction: Unveiling the Power of V-ATPase Inhibition in Immunology In the intricate world of immunology, understanding the precise molecular mechanisms that govern immune cell function is paramount. Concanamycin C, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Power of V-ATPase Inhibition in Immunology

In the intricate world of immunology, understanding the precise molecular mechanisms that govern immune cell function is paramount. Concanamycin C, a member of the plecomacrolide family of antibiotics isolated from Streptomyces species, has emerged as a powerful tool for dissecting these complex processes.[1] Its utility lies in its potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of various intracellular organelles.[2][3][4] This targeted action allows researchers to probe the functional consequences of disrupting pH homeostasis in lysosomes, endosomes, and other cellular compartments, thereby revealing critical insights into fundamental immunological phenomena such as cytotoxic lymphocyte activity, cytokine secretion, and autophagy.

Concanamycin C, and its more extensively studied analog Concanamycin A, directly bind to the c subunit of the V-ATPase's membrane-integral V(o) domain, effectively blocking proton translocation.[5][6] This disruption of the proton gradient has profound downstream effects. In cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, the lytic granules require an acidic internal pH for the proper storage and function of cytotoxic proteins like perforin and granzymes. Inhibition of V-ATPase by Concanamycin C neutralizes these granules, thereby impairing the cell's ability to kill target cells.[7][8] Furthermore, the acidification of endosomes is crucial for antigen processing and presentation, as well as for the signaling of various receptors, including Toll-like receptors (TLRs).[9] By neutralizing endosomal pH, Concanamycin C can modulate these critical immune recognition and activation pathways. Finally, Concanamycin C is a well-established inhibitor of autophagy, a cellular recycling process vital for immune cell homeostasis and response. It blocks the fusion of autophagosomes with lysosomes by neutralizing the lysosomal pH, leading to an accumulation of autophagosomes.[10][11][12]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Concanamycin C to investigate various facets of the immune response. We will delve into the mechanistic underpinnings of its action, provide detailed, field-proven protocols for key immunological assays, and offer insights into data interpretation.

Mechanism of Action: A Visual Guide

To appreciate the experimental applications of Concanamycin C, it is crucial to understand its core mechanism. The following diagram illustrates how Concanamycin C inhibits V-ATPase and the subsequent impact on key immune cell functions.

cluster_membrane Cellular Compartment (e.g., Lysosome, Lytic Granule) cluster_downstream Downstream Effects on Immune Processes V_ATPase Vacuolar H+-ATPase (V-ATPase) Proton_Pump H+ Pumping V_ATPase->Proton_Pump ATP -> ADP + Pi Lytic_Granule_Dysfunction Impaired Lytic Granule Function (CTLs, NK cells) V_ATPase->Lytic_Granule_Dysfunction Required for Autophagy_Block Autophagy Inhibition (Autophagosome-Lysosome fusion block) V_ATPase->Autophagy_Block Required for Antigen_Presentation_Alteration Altered Antigen Processing & Presentation V_ATPase->Antigen_Presentation_Alteration Required for Cytokine_Secretion_Modulation Modulation of Cytokine Secretion V_ATPase->Cytokine_Secretion_Modulation Impacts Acidic_pH Acidic Lumen (Low pH) Proton_Pump->Acidic_pH Concanamycin_C Concanamycin C Concanamycin_C->V_ATPase Inhibits

Caption: Mechanism of Concanamycin C action on V-ATPase and its downstream immunological consequences.

Experimental Applications and Protocols

The unique mechanism of Concanamycin C lends itself to a variety of experimental applications in immunology. Here, we provide detailed protocols for three key areas of investigation: assessing cytotoxic cell function, monitoring autophagy, and analyzing cytokine secretion.

I. Assessing Cytotoxic Cell Function

One of the most powerful applications of Concanamycin C is to probe the reliance of cytotoxic lymphocytes, such as NK cells and CTLs, on granular acidification for their lytic activity.[7]

This protocol utilizes a standard chromium-51 (⁵¹Cr) release assay to quantify target cell lysis. By pre-treating effector cells (NK cells or CTLs) with Concanamycin C, we can specifically inhibit the perforin/granzyme-mediated killing pathway, which is dependent on the acidic environment of lytic granules. A reduction in target cell lysis in the presence of Concanamycin C provides direct evidence for the involvement of this pathway.

  • Preparation of Target Cells:

    • Culture your target cell line to a healthy, logarithmic growth phase.

    • Harvest and wash the cells twice with complete culture medium.

    • Resuspend the cells at 1 x 10⁷ cells/mL in complete medium.

    • Add 100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C, 5% CO₂.

    • Wash the labeled target cells three times with a large volume of complete medium to remove unincorporated ⁵¹Cr.

    • Resuspend the cells at 1 x 10⁵ cells/mL in complete medium.

  • Preparation of Effector Cells and Concanamycin C Treatment:

    • Isolate your effector cells (e.g., primary NK cells or antigen-specific CTLs) and adjust the cell concentration.

    • Pre-treat the effector cells with a range of Concanamycin C concentrations (e.g., 1-100 nM) or a vehicle control (DMSO) for 1-2 hours at 37°C, 5% CO₂. The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

    • Wash the effector cells to remove excess inhibitor before co-culture.

  • Co-culture and ⁵¹Cr Release:

    • In a 96-well round-bottom plate, add 100 µL of the labeled target cell suspension (1 x 10⁴ cells/well).

    • Add 100 µL of the pre-treated effector cell suspension at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

    • For controls, prepare wells for:

      • Spontaneous release: Target cells with medium only.

      • Maximum release: Target cells with 1% Triton X-100.

    • Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.

    • Incubate for 4-6 hours at 37°C, 5% CO₂.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 100 µL of the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

A dose-dependent decrease in specific lysis of target cells by Concanamycin C-treated effector cells indicates that the cytotoxic activity is reliant on the acidic pH of lytic granules. This provides strong evidence for a perforin/granzyme-mediated killing mechanism.

Treatment Typical E:T Ratio Expected % Specific Lysis Interpretation
Vehicle Control (DMSO)25:160-80%Normal cytotoxic function.
Concanamycin C (10 nM)25:110-30%Inhibition of granule-mediated cytotoxicity.[13]
Concanamycin C (100 nM)25:1<10%Strong inhibition of granule-mediated cytotoxicity.
II. Monitoring Autophagy Inhibition

Concanamycin C is a widely used tool to study autophagic flux by inhibiting the degradation of autophagosomes.[10][11]

This protocol describes the use of western blotting to detect the accumulation of LC3-II, a protein that is recruited to the autophagosomal membrane. Under normal conditions, LC3-II is degraded upon fusion of the autophagosome with the lysosome. By blocking this final step with Concanamycin C, we can observe an accumulation of LC3-II, which is indicative of the rate of autophagosome formation (autophagic flux).

  • Cell Culture and Treatment:

    • Plate your cells of interest (e.g., macrophages, T cells) and allow them to adhere or stabilize in culture.

    • Induce autophagy through a desired stimulus (e.g., nutrient starvation, rapamycin treatment).

    • Treat the cells with Concanamycin C (typically 10-100 nM) or a vehicle control (DMSO) for the final 2-4 hours of the autophagy induction period.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the protein samples on a 12-15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 (detects both LC3-I and LC3-II) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control using densitometry software.

    • Normalize the LC3-II signal to the loading control.

    • Compare the levels of LC3-II in Concanamycin C-treated samples to the vehicle-treated controls.

An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II in the presence of Concanamycin C compared to the control indicates active autophagic flux. The magnitude of this increase reflects the rate at which autophagosomes are being formed.

Autophagy_Induction Autophagy Induction (e.g., Starvation) Autophagosome_Formation Autophagosome Formation (LC3-I -> LC3-II) Autophagy_Induction->Autophagosome_Formation Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Autophagosome_Formation->Autophagosome_Lysosome_Fusion Degradation Degradation of Autophagosomal Content (including LC3-II) Autophagosome_Lysosome_Fusion->Degradation Concanamycin_C Concanamycin C Concanamycin_C->Autophagosome_Lysosome_Fusion Inhibits

Caption: Experimental workflow for assessing autophagic flux using Concanamycin C.

III. Analyzing Cytokine Secretion

Concanamycin C can be employed to investigate the role of endosomal acidification in cytokine production and secretion pathways.

This protocol utilizes a cytokine secretion assay, which allows for the detection of secreted cytokines at a single-cell level by flow cytometry.[14][15] By treating cells with Concanamycin C, we can explore how the disruption of endosomal pH affects signaling pathways that lead to cytokine gene expression and the subsequent secretion of the cytokine protein.

  • Cell Stimulation and Concanamycin C Treatment:

    • Prepare a single-cell suspension of your immune cells (e.g., PBMCs, purified T cells).

    • Stimulate the cells with an appropriate agonist (e.g., PMA/Ionomycin, anti-CD3/CD28 antibodies, or a specific antigen) for a designated period (typically 4-16 hours).[16][17]

    • In parallel, treat a set of stimulated cells with Concanamycin C (1-50 nM) or a vehicle control (DMSO).

  • Cytokine Capture:

    • Follow the manufacturer's protocol for the cytokine secretion assay kit (e.g., MACS Cytokine Secretion Assay). This typically involves a "capture" step where a bi-specific antibody binds to a cell surface marker (like CD45) and the cytokine of interest.

    • Incubate the cells with the capture reagent for a short period on ice.

  • Cytokine Secretion and Labeling:

    • Resuspend the cells in warm culture medium and incubate at 37°C to allow for cytokine secretion. The secreted cytokines will be captured on the cell surface by the capture reagent.

    • After the secretion period, wash the cells with cold buffer.

    • Stain the cells with a fluorescently labeled anti-cytokine detection antibody.

    • At this stage, you can also stain for other cell surface markers (e.g., CD4, CD8) to identify specific cell populations.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend them in a suitable buffer for flow cytometry.

    • Acquire the samples on a flow cytometer.

    • Gate on your cell population of interest based on forward and side scatter, and then on specific cell surface markers.

    • Analyze the percentage of cytokine-positive cells and the mean fluorescence intensity (MFI) of the cytokine staining within the treated and untreated populations.

A significant change (either an increase or decrease) in the percentage of cytokine-secreting cells or the MFI of cytokine staining in the presence of Concanamycin C suggests that V-ATPase activity and endosomal acidification are important for the signaling pathways leading to the production and/or secretion of that specific cytokine. For example, inhibition of TLR signaling by blocking endosomal acidification can lead to reduced pro-inflammatory cytokine production.[9]

Parameter Vehicle Control (DMSO) Concanamycin C (20 nM) Possible Interpretation
% IFN-γ producing CD8+ T cells15%8%V-ATPase activity is required for optimal IFN-γ production in response to the stimulus.
MFI of TNF-α in Macrophages50002500Endosomal acidification is important for the magnitude of the TNF-α response.

Concluding Remarks

Concanamycin C is an indispensable tool for immunologists seeking to dissect the intricate roles of organellar acidification in immune cell function. Its specificity for V-ATPase provides a precise method for perturbing key cellular processes, from the cytotoxic machinery of lymphocytes to the complex signaling cascades that orchestrate cytokine responses and the fundamental process of autophagy. By carefully designing experiments and interpreting the results in the context of its known mechanism of action, researchers can leverage Concanamycin C to uncover novel insights into the workings of the immune system, paving the way for new therapeutic strategies in infectious diseases, cancer, and autoimmune disorders.

Safety and Handling: Concanamycin C is a potent bioactive molecule and should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment. It is intended for research use only and is not for human or veterinary use.[2][18]

Storage and Stability: Concanamycin C is typically supplied as a solid and should be stored at -20°C.[2][3] Stock solutions are usually prepared in DMSO and can be stored at -20°C for at least one year, although some sources recommend shorter storage times for diluted solutions.[10][18][19][20] It is advisable to prepare fresh working dilutions from the stock solution for each experiment.

References

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  • Natural Killer Cell Technology | Scientific Animation - YouTube. [Link]

  • Monteuuis, G., et al. (2025). Vacuolar-type H+-ATPase-mediated extra-organellar buffering resolves mitochondrial dysfunction. Nature Communications, 16(1), 1-16. [Link]

  • Jackson, S. M., et al. (2019). Workflow for the cytokine secretion assay combined with flow cytometry (CSA-Flow). Journal of Immunological Methods, 475, 112674. [Link]

  • Yoshimoto, K., et al. (2004). Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8. Plant and Cell Physiology, 45(9), 1167-1176. [Link]

  • Barrow, A. D., et al. (2011). Concanamycin A and EGTA inhibit the CD8+ CTL mediated killing induced by the IFNγ/β-treated B16-F10/B7-1hi cell vaccine. Journal for ImmunoTherapy of Cancer, 1(S1), P11. [Link]

  • Stransky, L., et al. (2011). Vacuolar ATPase as a potential therapeutic target and mediator of treatment resistance in cancer. The FEBS Journal, 278(23), 4465-4478. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Concanamycin C Stability &amp; Handling

Core Directive & Executive Summary Concanamycin C (Conc C) is a potent plecomacrolide antibiotic and a specific inhibitor of Vacuolar-type H+-ATPases (V-ATPases). While structurally related to Concanamycin A and Bafilomy...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Concanamycin C (Conc C) is a potent plecomacrolide antibiotic and a specific inhibitor of Vacuolar-type H+-ATPases (V-ATPases). While structurally related to Concanamycin A and Bafilomycin A1, its stability in solution is governed by the fragility of its 18-membered macrolactone ring .

This guide addresses the primary failure mode in Conc C experiments: hydrolytic degradation leading to loss of inhibitory potency. The protocols below are designed to minimize thermodynamic stress on the lactone ring and prevent precipitation during aqueous transfer.

Quick Reference: Stability Metrics
ParameterOptimal ConditionCritical Limit (Avoid)
Primary Solvent DMSO (Anhydrous)Water, PBS, unbuffered Saline
Stock Concentration 100 µM – 1 mM< 10 µM (increases adsorption loss)
Storage Temperature -20°C or -80°C4°C (liquid state promotes hydrolysis)
Working pH pH 6.0 – 7.5pH > 8.0 (Rapid lactone hydrolysis)
Freeze-Thaw Cycles Max 1 cycle> 3 cycles

Technical Troubleshooting & FAQs

Section A: Solubilization & Stock Preparation

Q: Why is DMSO preferred over Ethanol for Concanamycin C stock solutions? A: While Conc C is soluble in both, DMSO (Dimethyl Sulfoxide) is chemically superior for long-term storage due to two factors:

  • Low Volatility: Ethanol evaporates even at -20°C, gradually increasing the concentration of the stock and leading to inconsistent dosing in future experiments.

  • Hygroscopicity: Ethanol readily absorbs atmospheric moisture. Water introduction initiates the hydrolytic cleavage of the lactone ring, rendering the inhibitor inactive. Anhydrous DMSO maintains a "dry" environment, preserving the structural integrity of the macrolide.

Q: My stock solution precipitated upon thawing. Is it recoverable? A: Precipitation usually occurs if the stock was frozen too slowly or if moisture entered the vial.

  • Immediate Action: Sonicate the vial in a water bath at 30°C for 2-5 minutes. Vortex vigorously.

  • Validation: Spin down at 10,000 x g for 1 minute. If a pellet remains, the effective concentration is unknown. Discard and prepare fresh.

  • Prevention: Use high-grade (>99.9%) anhydrous DMSO and seal vials with Parafilm before freezing.

Section B: Storage & Handling

Q: Can I store Concanamycin C diluted in culture media or PBS? A: Absolutely not. In aqueous environments, the ester bond within the lactone ring undergoes nucleophilic attack by water (hydrolysis). This reaction is accelerated by:

  • Heat: Half-life decreases significantly at 37°C compared to 4°C.

  • pH: Alkaline conditions (pH > 8.0) act as a catalyst for ester hydrolysis. Rule: Always prepare aqueous dilutions immediately prior to use. Discard any leftover aqueous solution after 24 hours.

Q: How do I minimize degradation during repeated experiments? A: The "Aliquot System" is the only reliable method to prevent freeze-thaw damage. Repeated temperature shifts cause condensation inside the tube, introducing water.

  • Protocol: Upon first dissolving the powder, immediately split the master stock into single-use aliquots (e.g., 10-20 µL). Store these at -20°C. Thaw one tube per experiment and discard the remainder.

Section C: Experimental Application

Q: I observed reduced inhibition of V-ATPase in my assay. What went wrong? A: Aside from degradation, adsorption is a common silent failure. Concanamycin C is lipophilic.

  • Plasticware: It sticks to polypropylene and polystyrene.

  • Solution: When diluting to working concentrations (e.g., 1-10 nM), use glass vials or low-bind plasticware. Ensure the intermediate dilution step (e.g., 1:100 in buffer) involves vigorous mixing to prevent the compound from adhering to the pipette tip walls.

Visualizing Stability Logic

Diagram 1: The Stability Workflow

This flowchart illustrates the critical decision points to maintain chemical integrity from powder to assay.

ConcC_Stability Powder Lyophilized Powder (-20°C) Solvent Add Anhydrous DMSO (Avoid Ethanol) Powder->Solvent Dissolve Stock Master Stock (1 mM) Solvent->Stock Aliquot Aliquot into Single-Use Vials Stock->Aliquot Minimize Air Exposure Freeze Flash Freeze Store -20°C to -80°C Aliquot->Freeze Thaw Thaw (RT) Vortex & Spin Freeze->Thaw Experiment Day Dilute Dilute in Media (Use Immediately) Thaw->Dilute < 15 mins Assay V-ATPase Assay Dilute->Assay < 4 hours

Caption: Operational workflow for Concanamycin C. Green nodes indicate stable states; Red indicates high-risk transient states.

Diagram 2: Degradation Mechanism (The "Why")

Understanding the chemical vulnerability helps enforce the strict handling rules.

Degradation_Pathway Active Active Concanamycin C (Intact Lactone Ring) Hydrolysis Nucleophilic Attack on Ester Bond Active->Hydrolysis Trigger_pH High pH (>8.0) (Catalyst) Trigger_pH->Hydrolysis Trigger_H2O Aqueous Storage (Reactant) Trigger_H2O->Hydrolysis Inactive Linearized/Open Ring (Inactive) Hydrolysis->Inactive Irreversible

Caption: The primary degradation pathway is the hydrolysis of the lactone ring, catalyzed by alkaline pH and prolonged aqueous exposure.

Standard Operating Procedure (SOP)

Protocol: Preparation of 1 mM Stock Solution

Materials:

  • Concanamycin C Powder (e.g., 25 µg vial).

  • Anhydrous DMSO (Grade: Molecular Biology, ≥99.9%).

  • Amber microcentrifuge tubes (1.5 mL).

Calculations:

  • Molecular Weight (Conc C): ~865.1 g/mol .

  • Example: To dissolve 25 µg (0.025 mg) to 1 mM:

    
    
    
    
    

Steps:

  • Equilibration: Allow the lyophilized vial to warm to room temperature (RT) for 15 minutes before opening. This prevents condensation from forming on the cold powder.

  • Solubilization: Add the calculated volume of Anhydrous DMSO directly to the vial.

  • Mixing: Pipette up and down gently 10 times. Do not vortex violently if the volume is low to avoid loss in the cap.

  • Aliquot: Immediately dispense the solution into amber tubes in small volumes (e.g., 5 µL per tube).

  • Storage: Store at -20°C. For storage > 6 months, move to -80°C.

References

  • Kinashi, H., Someno, K., & Sakaguchi, K. (1984).[1] Isolation and characterization of concanamycins A, B and C. The Journal of Antibiotics.[1] Retrieved from [Link]

Sources

Optimization

Technical Support Center: V-ATPase Inhibitor Optimization Hub

Topic: Minimizing Variability in Concanamycin C Experiments Mission Statement: Welcome to the V-ATPase Optimization Hub. Variability in Concanamycin C (ConcC) data often stems from treating this potent macrolide as inter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Variability in Concanamycin C Experiments

Mission Statement: Welcome to the V-ATPase Optimization Hub. Variability in Concanamycin C (ConcC) data often stems from treating this potent macrolide as interchangeable with Bafilomycin A1 or assuming "standard" concentrations apply universally. This guide synthesizes thermodynamic stability, kinetic potency, and autophagic flux logic to help you standardize your V-ATPase inhibition protocols.

Module 1: Reagent Integrity (The Pre-Analytical Phase)

User Query: "My recent batch of Concanamycin C seems less potent than the last. I store it in DMSO at -20°C. What went wrong?"

Technical Insight: Concanamycin C is a plecomacrolide with a 18-membered lactone ring. While generally stable in DMSO, it is susceptible to two primary degradation pathways: photolysis (light sensitivity) and hydrolysis (moisture introduction). Unlike Bafilomycin A1, ConcC is often used at lower nanomolar concentrations, making minor degradation events statistically significant in your final assay.

Troubleshooting Protocol: The "Zero-Thaw" Storage System To eliminate compound degradation as a variable, adopt this strict aliquoting strategy immediately upon receipt.

  • Solubilization: Dissolve the lyophilized powder in high-grade, anhydrous DMSO to a master stock concentration (e.g., 100 µM). Do not use aqueous buffers.

  • Aliquoting: Dispense into single-use aliquots (e.g., 2-5 µL) in light-proof (amber) microtubes.

  • Storage: Store at -20°C.

  • Usage Rule: Never re-freeze an aliquot. Discard any residual volume after the experiment.

Visualizing the Stability Workflow

StorageWorkflow cluster_0 Critical Control Points Lyophilized Lyophilized ConcC MasterStock Master Stock (100 µM) Lyophilized->MasterStock Dissolve DMSO Anhydrous DMSO (No Water) DMSO->MasterStock Aliquot Single-Use Aliquots (Amber Tubes) MasterStock->Aliquot Immediate Dispense Freezer -20°C Storage (NO Freeze-Thaw) Aliquot->Freezer

Caption: Figure 1. The "Zero-Thaw" workflow prevents hydrolysis and photolysis, ensuring consistent molarity across longitudinal experiments.

Module 2: Experimental Optimization (The Analytical Phase)

User Query: "I usually use 100 nM because that's what I use for Bafilomycin A1. Is this correct for ConcC?"

Technical Insight: No. This is a common source of toxicity and artifact. Concanamycin C is kinetically distinct from Bafilomycin A1. It binds the c-subunit of the V0 domain of V-ATPase with higher affinity and is often considered functionally irreversible in short-term assays. Using Bafilomycin concentrations (50-100 nM) for ConcC often leads to "off-target" cation transport disruption and rapid cytotoxicity.

Comparative Data: V-ATPase Inhibitors

FeatureConcanamycin CBafilomycin A1Impact on Experiment
Target Subunit V0 domain (c-subunit)V0 domain (c-subunit)Blocks proton pump rotation
Binding Affinity Very High (Tight binding)HighConcC is harder to wash out
Typical IC50 ~0.002 - 0.01 nM~1 - 10 nMConcC is ~10-20x more potent
Working Conc. 1 - 10 nM 10 - 100 nMHigh ConcC doses cause rapid cell death
Reversibility Poor/SlowModerateConcC effects persist longer

Protocol: Determining the Minimum Effective Concentration (MEC) Do not guess the dose. Perform a LysoTracker validation assay to find the lowest dose that neutralizes lysosomal pH.

  • Seed Cells: Plate cells in a 96-well plate.

  • Titrate ConcC: Treat with 0, 0.1, 1, 5, 10, and 50 nM ConcC for 2 hours.

  • Label: Add LysoTracker Red (50 nM) for the final 30 minutes.

  • Read: Measure fluorescence (Ex/Em appropriate for probe).

  • Analyze: The MEC is the lowest concentration where LysoTracker signal is lost (indicating pH > 5.5). Note: V-ATPase inhibition causes loss of acidification, leading to loss of LysoTracker retention.

Module 3: Data Interpretation (The Post-Analytical Phase)

User Query: "My LC3-II levels didn't increase significantly with ConcC treatment. Does this mean autophagy is not active?"

Technical Insight: Not necessarily. This result (the "ceiling effect") usually indicates one of two diametrically opposed scenarios:

  • Insufficient Block: The dose was too low to fully inhibit V-ATPase, allowing some degradation to continue.

  • Saturated Basal Autophagy: The basal autophagy rate is so high that the pool of LC3-II is already maximal, or the treatment duration was too long, leading to proteotoxicity that suppresses upstream autophagy initiation.

The "Flux" Logic Visualization To interpret ConcC data, you must visualize the blockade relative to the flow.

AutophagyFlux cluster_mechanism Mechanism of Action cluster_outcome Experimental Readout ConcC Concanamycin C VATPase V-ATPase Complex (Lysosomal Membrane) ConcC->VATPase Binds c-subunit ProtonPump Proton Pumping (H+ Influx) VATPase->ProtonPump Inhibits pH Lysosomal pH Rise (> 5.5) ProtonPump->pH H+ Gradient Collapses Proteases Acid Hydrolases Inactivated pH->Proteases Enzyme Denaturation Fusion Autophagosome-Lysosome Fusion Blocked pH->Fusion Membrane Potential Change LC3II LC3-II Accumulation Fusion->LC3II Prevents Degradation p62 p62/SQSTM1 Accumulation Fusion->p62 Prevents Degradation

Caption: Figure 2.[1] ConcC raises lysosomal pH, inactivating hydrolases and blocking fusion. This forces upstream markers (LC3-II, p62) to accumulate if flux is active.

FAQ: Troubleshooting Cytotoxicity

Q: My cells detach after 12 hours of ConcC treatment. Is this normal? A: Yes. Prolonged V-ATPase inhibition is toxic.

  • Solution: Limit exposure to 2–4 hours . Autophagy flux is a dynamic process; short pulses are sufficient to trap LC3-II without inducing apoptosis. If you need longer timepoints (e.g., 24h), you must titrate down to the absolute minimum effective concentration (often <1 nM) or accept that cell death pathways will cross-talk with your autophagy data [1, 3].

Q: Can I use Bafilomycin A1 and ConcC interchangeably? A: In broad strokes, yes, but ConcC is preferred for "cleaner" pharmacology due to higher specificity and potency. However, you cannot swap them without re-optimizing the dose. ConcC is roughly 10-20x more potent [2, 4].

References
  • Dröse, S., & Altendorf, K. (1997). Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases.[2] Journal of Experimental Biology, 200(1), 1-8.[2]

  • Bowman, E. J., et al. (1988). Bafilomycins: A class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells. Proceedings of the National Academy of Sciences, 85(21), 7972-7976.

  • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382.

  • Huss, M., & Wieczorek, H. (2009). Inhibitors of V-ATPases: old and new players. Journal of Experimental Biology, 212(3), 341-346.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating V-ATPase Inhibition by Concanamycin C

Introduction: The Critical Role of V-ATPase and the Rise of Potent Inhibitors Vacuolar-type H⁺-ATPases (V-ATPases) are essential, ATP-driven proton pumps that play a fundamental role in acidifying various intracellular c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of V-ATPase and the Rise of Potent Inhibitors

Vacuolar-type H⁺-ATPases (V-ATPases) are essential, ATP-driven proton pumps that play a fundamental role in acidifying various intracellular compartments, including lysosomes, endosomes, and Golgi-derived vesicles.[1][2] This acidification is critical for a multitude of cellular processes, from protein degradation and receptor recycling to autophagy and neurotransmitter loading.[1] Given their central role in cellular homeostasis, the aberrant activity of V-ATPases is implicated in various diseases, including cancer and osteoporosis, making them a compelling target for therapeutic intervention and a crucial tool for cell biology research.[2][3][4]

Concanamycin C, a macrolide antibiotic, has emerged as a potent and selective inhibitor of V-ATPases.[5] It provides researchers with a powerful chemical tool to dissect V-ATPase-dependent pathways. However, like any experimental tool, its efficacy and specificity must be rigorously validated within the context of the chosen biological system. This guide provides an in-depth comparison of methodologies to confirm the inhibitory action of Concanamycin C, explaining the causality behind experimental choices and presenting field-proven protocols for robust and reproducible results.

Mechanism of Action: How Concanamycin C Silences the Proton Pump

Concanamycin C, along with its close relatives like Concanamycin A and Bafilomycin A1, belongs to the plecomacrolide family of antibiotics. Its inhibitory action is highly specific. It binds directly to the proteolipid subunit c of the membrane-embedded V₀ complex of the V-ATPase.[6][7][8][9] This binding event physically obstructs the rotation of the c-ring, which is the core component of the proton translocation machinery.[9][10] By preventing this rotation, Concanamycin C effectively jams the pump, halting the flow of protons into the organelle lumen and leading to a rapid neutralization of the acidic environment.

cluster_V_ATPase V-ATPase Complex cluster_Process Cellular Process cluster_Inhibition Inhibition Mechanism V1 V₁ Domain (Cytosolic) ATP Hydrolysis Vo V₀ Domain (Membrane) Proton Translocation c-ring subunit a V1->Vo Rotational Coupling H_out H⁺ (Lumen) (Acidification) Vo:c->H_out Pumped Across ATP ATP ATP->V1 H_in H⁺ (Cytosol) H_in->Vo:c Enters Channel ConC Concanamycin C ConC->Vo:c Binds & Blocks Rotation

Caption: Mechanism of V-ATPase proton pumping and its inhibition by Concanamycin C.

Comparative Analysis: Concanamycin C vs. Bafilomycin A1

The most common alternative to Concanamycin C is Bafilomycin A1. Both are macrolide antibiotics that share the same binding site on the V-ATPase c-subunit.[10] The primary distinction lies in their potency, with the concanamycin family generally exhibiting stronger inhibition.

FeatureConcanamycin CBafilomycin A1
Inhibitor Class Plecomacrolide AntibioticPlecomacrolide Antibiotic
Target V-ATPase V₀ c-subunitV-ATPase V₀ c-subunit
Potency Generally higher; IC₅₀ often in the low nanomolar range.[11][12]High; IC₅₀ typically in the nanomolar range, but often slightly higher than Concanamycins.[11]
Cellular Effects Potent antifungal, induces apoptosis, blocks autophagy.[5][13]Induces apoptosis, widely used as an autophagy flux inhibitor.[13][14]
Considerations As an analog of Concanamycin A, it serves as a highly potent tool.The most extensively characterized V-ATPase inhibitor, serving as a reliable positive control.

Expert Insight: While both inhibitors are effective, Concanamycins are often considered more potent V-ATPase inhibitors than Bafilomycins.[11][12] For experiments requiring maximal and sustained inhibition, Concanamycin C can be the superior choice. Bafilomycin A1, due to its extensive characterization, serves as an indispensable benchmark and positive control in validation experiments.

Experimental Validation: Protocols for Confidence

Validating the effect of Concanamycin C requires a multi-pronged approach. We will detail two key methodologies: a cell-based functional assay measuring lysosomal acidification and a direct biochemical assay measuring V-ATPase enzymatic activity.

Protocol 1: Cell-Based Lysosomal Acidification Assay

This is the most direct functional readout of V-ATPase inhibition in living cells. The principle relies on pH-sensitive fluorescent dyes that accumulate in acidic compartments. Inhibition of V-ATPase neutralizes these compartments, leading to a quantifiable change in fluorescence.

A 1. Seed Cells (e.g., HeLa, SH-SY5Y) in glass-bottom plates B 2. Culture Overnight Allow cells to adhere and recover A->B C 3. Prepare Reagents Concanamycin C, Bafilomycin A1 (Positive Control), Vehicle (DMSO) B->C D 4. Treat Cells Incubate with inhibitors for a defined period (e.g., 1-2 hours) C->D E 5. Stain with pH-Sensitive Dye (e.g., LysoTracker Red DND-99) D->E F 6. Image Cells Live-cell fluorescence microscopy or high-content imaging E->F G 7. Quantify Fluorescence Measure mean fluorescence intensity per cell or per lysosome F->G H 8. Analyze Data Compare treated samples to vehicle control G->H

Caption: Experimental workflow for the lysosomal acidification assay.

Step-by-Step Methodology:

  • Materials & Reagents:

    • Cell line of interest (e.g., HeLa, SH-SY5Y)

    • Glass-bottom imaging plates or coverslips

    • Concanamycin C (≥98% purity)[15]

    • Bafilomycin A1 (positive control)

    • DMSO (vehicle)

    • pH-sensitive lysosomotropic dye (e.g., LysoTracker™ Red DND-99, pHLys Red[16])

    • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

    • Fluorescence microscope or high-content imager

  • Preparation of Stock Solutions:

    • Prepare a 100 µM stock solution of Concanamycin C in high-quality, anhydrous DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[7][17]

    • Prepare a 100 µM stock of Bafilomycin A1 in DMSO similarly.

  • Cell Seeding:

    • Seed cells onto glass-bottom plates at a density that will result in 60-70% confluency on the day of the experiment.

    • Culture overnight in a 37°C, 5% CO₂ incubator.

  • Inhibitor Treatment:

    • Prepare working solutions of Concanamycin C, Bafilomycin A1, and a vehicle control (DMSO) in pre-warmed culture medium. A typical starting concentration for Concanamycin C is 20-100 nM.[7]

    • Aspirate the old medium from the cells and replace it with the inhibitor-containing or vehicle medium.

    • Incubate for 1-2 hours at 37°C. This duration is usually sufficient to observe maximal V-ATPase inhibition.

  • Staining and Imaging:

    • During the last 30 minutes of the inhibitor incubation, add the pH-sensitive dye to the medium at the manufacturer's recommended concentration (e.g., 50-75 nM for LysoTracker Red).

    • Following incubation, wash the cells once with live-cell imaging medium.

    • Image the cells immediately using a fluorescence microscope. Use consistent acquisition settings (e.g., exposure time, laser power) across all conditions.

  • Data Analysis & Expected Results:

    • Qualitative: Visually inspect the images. Cells treated with the vehicle (DMSO) control should exhibit bright, distinct puncta corresponding to acidic lysosomes. In contrast, cells successfully treated with Concanamycin C or Bafilomycin A1 will show a dramatic reduction or complete loss of this punctate fluorescence, indicating lysosomal neutralization.[16]

    • Quantitative: Use imaging software (e.g., ImageJ, CellProfiler) to quantify the mean fluorescence intensity per cell. A statistically significant decrease in fluorescence intensity in Concanamycin C-treated cells compared to the vehicle control validates its inhibitory activity. The effect should be comparable to that of the Bafilomycin A1 positive control.[18]

Protocol 2: Biochemical V-ATPase Enzyme Activity Assay

This assay provides a direct measurement of the inhibitor's effect on the enzymatic function of V-ATPase—its ability to hydrolyze ATP. The protocol uses isolated lysosomes and a coupled-enzyme system to measure ATP hydrolysis via NADPH oxidation, which can be monitored spectrophotometrically.[19]

Step-by-Step Methodology:

  • Materials & Reagents:

    • Source of lysosomes (e.g., freshly isolated from rat liver or cultured cells)

    • Reaction Buffer (25 mM TEA, pH 7.4, 2 mM Dithiothreitol)

    • ATP, Phosphoenolpyruvate (PEP), NADPH

    • Pyruvate kinase/Lactic dehydrogenase (PK/LDH) enzyme mix

    • Inhibitors: Concanamycin C, Ouabain (to inhibit Na⁺/K⁺-ATPase), Sodium Azide (to inhibit mitochondrial F-type ATPases)[19]

    • Magnesium Acetate (MgAc)

    • 96-well UV-transparent plate and a spectrophotometer capable of reading absorbance at 340 nm.

  • Assay Principle:

    • V-ATPase hydrolyzes ATP to ADP.

    • Pyruvate kinase uses PEP to convert ADP back to ATP, generating pyruvate.

    • Lactic dehydrogenase uses NADH/NADPH to reduce pyruvate to lactate, oxidizing NADPH to NADP⁺.

    • The rate of decrease in NADPH absorbance at 340 nm is directly proportional to the ATPase activity.

  • Procedure:

    • Isolate the lysosomal fraction from your biological source using established differential centrifugation or gradient-based methods. Determine the protein concentration (e.g., via BCA assay).

    • Prepare a master mix in the reaction buffer containing ATP (2 mM), PEP (3 mM), NADPH (0.2-0.4 mg/ml), and the PK/LDH enzyme mix. Also include Ouabain (2 mM) and Sodium Azide (5 mM) to inhibit contaminating ATPases.[19]

    • In a 96-well plate, add 20-50 µg of lysosomal protein to separate wells.

    • To the appropriate wells, add your vehicle (DMSO) or Concanamycin C (e.g., 1 µM final concentration) to measure the Concanamycin C-sensitive activity.[19]

    • Add the master mix to each well and incubate for 30 minutes at 37°C.

    • Place the plate in a spectrophotometer and record a baseline absorbance at 340 nm for 3-5 minutes.

    • Initiate the reaction by adding MgAc (to a final concentration of ~15 mM).

    • Immediately begin recording the decrease in absorbance at 340 nm every minute for 15-30 minutes.

  • Data Analysis & Expected Results:

    • Calculate the rate of NADPH oxidation (ΔAbs/min) for each condition.

    • The total ATPase activity is the rate in the vehicle-treated sample.

    • The activity remaining in the presence of Concanamycin C is considered non-V-ATPase activity.

    • Specific V-ATPase Activity = (Rate_vehicle - Rate_Concanamycin C) / mg of protein.

    • A potent inhibition by Concanamycin C will result in a significantly lower rate of NADPH oxidation compared to the vehicle control, demonstrating direct inhibition of the enzyme's hydrolytic activity.

Conclusion

Validating the inhibitory activity of Concanamycin C is a crucial step in ensuring the integrity of experimental findings. A robust validation strategy combines a direct cellular readout of function, such as the lysosomal acidification assay, with a specific biochemical confirmation of enzymatic inhibition. By employing the detailed protocols in this guide, including the use of Bafilomycin A1 as a benchmark positive control, researchers can proceed with confidence, knowing their chemical tool is performing as expected. This rigorous, self-validating approach underpins the principles of scientific integrity and leads to authoritative and reproducible data in the exploration of V-ATPase-dependent biology.

References

  • Dröse, S., Bindseil, K. U., Bowman, E. J., Siebers, A., Zeeck, A., & Altendorf, K. (1997). Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases. Journal of Experimental Biology, 200(Pt 1), 1-8. [Link]

  • Huss, M., Ingenhorst, G., König, S., Gassel, M., Dröse, S., Wieczorek, H., & Altendorf, K. (2009). Inhibitors of V-ATPases: old and new players. Journal of Experimental Biology, 212(Pt 3), 341-346. [Link]

  • Gagliardi, S., Gassel, M., Müller, M., & Wieczorek, H. (2000). Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c. The Journal of biological chemistry, 275(43), 33131-8. [Link]

  • Bowman, E. J., & Bowman, B. J. (2004). The bafilomycin/concanamycin binding site in subunit c of the V-ATPases from Neurospora crassa and Saccharomyces cerevisiae. The Journal of biological chemistry, 279(32), 33131-33138. [Link]

  • Huss, M., & Wieczorek, H. (2009). Inhibitors of V-ATPases: old and new players. Journal of Experimental Biology, 212(3), 341-346. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Lysosomal Acidic pH Detection Kit-Green/Red. Retrieved February 4, 2026, from [Link]

  • Wang, Y., et al. (2021). Molecular basis of V-ATPase inhibition by bafilomycin A1. Nature Communications, 12(1), 1742. [Link]

  • Yuan, N., et al. (2015). Discovery of a Small-Molecule Probe for V-ATPase Function. ACS Chemical Biology, 10(4), 936-943. [Link]

  • D'Andrea, S., et al. (2011). The V-ATPase inhibitors Concanamycin A and Bafilomycin A lead to Golgi swelling in plants. Plant Signaling & Behavior, 6(8), 1121-1124. [Link]

  • Stransky, L. A., & Forgac, M. (2017). v-ATPase enzyme activity assay. Bio-protocol, 7(12), e2343. [Link]

  • Chen, Y., et al. (2022). Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model. ACS Chemical Neuroscience, 13(10), 1547-1558. [Link]

  • Charles River Laboratories. (n.d.). Lysosomal Trapping Assays. Retrieved February 4, 2026, from [Link]

  • von Schwarzenberg, K., et al. (2013). Vacuolar-ATPase Inhibition Blocks Iron Metabolism to Mediate Therapeutic Effects in Breast Cancer. Cancer Research, 73(10), 3185-3197. [Link]

  • Wikipedia. (n.d.). Bafilomycin. Retrieved February 4, 2026, from [Link]

  • Huss, M., & Wieczorek, H. (2009). Inhibitors of V-ATPases: Old and new players. Journal of Experimental Biology, 212(3), 341-346. [Link]

  • Dröse, S., et al. (1993). Inhibitory effect of modified bafilomycins and concanamycins on P- and V-type adenosinetriphosphatases. Biochemistry, 32(15), 3902-3906. [Link]

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Comparative

Technical Comparison Guide: Concanamycin C for Autophagic Flux &amp; V-ATPase Studies

Executive Summary: The "Sniper" of Acidification In the investigation of macroautophagy and endosomal acidification, Concanamycin C (ConcC) represents a high-precision tool often overshadowed by its more ubiquitous cousi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sniper" of Acidification

In the investigation of macroautophagy and endosomal acidification, Concanamycin C (ConcC) represents a high-precision tool often overshadowed by its more ubiquitous cousin, Bafilomycin A1 (BafA1). While both are plecomacrolide antibiotics that target the V-ATPase, ConcC offers distinct advantages in specificity and potency that are critical for rigorous experimental design.

This guide serves as a technical manual for researchers requiring precise blockade of the vacuolar H+-ATPase (V-ATPase) without the off-target effects associated with alternative inhibitors.

Mechanistic Grounding & Comparative Analysis

The Target: V-ATPase

Concanamycin C binds to the c subunit of the V0 membrane sector of the V-ATPase enzyme complex.[1] Unlike lysosomotropic agents (e.g., Chloroquine) which act as weak bases to buffer pH, ConcC enzymatically disables the proton pump. This prevents the acidification of lysosomes and endosomes, thereby inhibiting the fusion of autophagosomes with lysosomes and blocking the degradation of autophagic cargo.

Comparison Matrix: ConcC vs. Alternatives

The choice of inhibitor dictates the interpretation of your data. Bafilomycin A1, while standard, exhibits off-target inhibition of SERCA (Sarco/endoplasmic reticulum Ca2+-ATPase) pumps at concentrations often used in literature (>10 nM). ConcC retains V-ATPase specificity at higher effective ranges.

FeatureConcanamycin CBafilomycin A1Chloroquine (CQ)
Primary Target V-ATPase (c subunit)V-ATPase (c subunit)Lysosomal Lumen (pH buffer)
Mechanism Enzyme Inhibition (Irreversible binding)Enzyme Inhibition (Reversible*)Weak Base Accumulation
Potency (IC50) High (~0.02 - 1 nM)High (~1 - 10 nM)Low (10 - 50 µM)
Specificity >2000-fold selectivity for V-ATPaseInhibits P-type ATPases (SERCA) at >10nMNon-specific; affects all acidic organelles
Cellular Toxicity High (Long-term >24h)High (Mitochondrial damage >12h)Moderate (Retinotoxicity in vivo)
Best Use Case Precise flux assays; Ca2+ sensitive pathwaysGeneral flux assays; Cost-sensitive screensIn vivo studies; Malaria research

Note: While BafA1 binding is technically reversible, its high affinity often makes it behave irreversibly in short-term assays.

Diagram 1: Mechanism of Action & Blockade

This diagram illustrates the specific intervention point of Concanamycin C within the autophagic pathway.

G cluster_0 Autophagy Induction cluster_1 Maturation & Degradation Induction Starvation / mTOR Inhibition Phagophore Phagophore Formation Induction->Phagophore Autophagosome Autophagosome (LC3-II High) Phagophore->Autophagosome Fusion Fusion Event Autophagosome->Fusion Autolysosome Autolysosome (Degradation) Fusion->Autolysosome Blocked by pH Lysosome Lysosome (Acidic pH) Lysosome->Fusion VATPase V-ATPase Proton Pump VATPase->Lysosome Acidification (H+) ConcC Concanamycin C (Inhibitor) ConcC->VATPase Blocks (Subunit c)

Caption: ConcC inhibits V-ATPase, preventing lysosomal acidification.[2] This halts fusion, causing upstream accumulation of Autophagosomes (LC3-II).

Experimental Design: The "Autophagic Flux" Clamp

The most common error in autophagy research is misinterpreting increased LC3-II levels. High LC3-II can mean induction (more synthesis) OR blockade (failed clearance). To distinguish these, you must use a "Flux Clamp" experiment using ConcC.

The "Clamp" Logic

You must treat cells in four parallel conditions to prove flux.

  • Basal: Untreated (Steady state).

  • Induction: Starvation or Rapamycin (Increases synthesis).

  • Block: ConcC alone (Accumulates basal LC3-II).

  • Induction + Block: Starvation + ConcC (Maximal accumulation).

Interpretation:

  • If LC3-II is higher in (4) than in (3) , autophagic flux is active.

  • If (3) shows no increase over (1) , basal autophagy is negligible.

Diagram 2: The Flux Validation Workflow

A decision tree for experimental setup and data interpretation.

Workflow cluster_treat Treatment Groups (4 Hours) Start Experimental Setup (Cell Culture) Grp1 1. DMSO Control (Basal) Start->Grp1 Grp2 2. ConcC (1-10nM) (Block) Start->Grp2 Grp3 3. Rapamycin (Inducer) Start->Grp3 Grp4 4. Rapa + ConcC (Max Flux) Start->Grp4 Readout Western Blot Readout (LC3-II & p62/SQSTM1) Grp1->Readout Grp2->Readout Grp3->Readout Grp4->Readout Result1 LC3-II: High in Grp 4 vs Grp 2? Flux = ACTIVE Readout->Result1 Result2 LC3-II: Equal in Grp 4 & Grp 2? Flux = BLOCKED/SATURATED Readout->Result2

Caption: The "Flux Clamp" workflow. Comparing Group 2 vs Group 4 is critical to quantify the rate of autophagic degradation.

Validated Protocols

Protocol A: Preparation & Handling
  • Solvent: Dissolve Concanamycin C in high-grade DMSO.

  • Stock Concentration: Prepare a 100 µM or 10 µM stock.

  • Storage: Aliquot into small volumes (e.g., 5-10 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Stability: ConcC is sensitive to light; keep stocks protected.

Protocol B: The "Flux Clamp" Assay (Western Blot)

Objective: Measure autophagic turnover rate.

  • Seeding: Seed cells to reach 70-80% confluency on the day of the assay.

  • Equilibration: Refresh media 1 hour prior to treatment to remove secreted factors/metabolites.

  • Treatment:

    • Add Concanamycin C to a final concentration of 1 - 10 nM . (Note: Titrate for your cell line; 1 nM is often sufficient for ConcC, whereas BafA1 requires 10-100 nM).

    • Include a DMSO-only vehicle control.

    • Optional: Co-treat with Rapamycin (200 nM) or EBSS (Starvation medium) for induction.

  • Incubation: Incubate for 2 to 4 hours .

    • Critical: Do not exceed 4-6 hours for flux assays. Prolonged V-ATPase inhibition causes lysosomal swelling, ROS production, and eventual apoptosis, confounding results.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase inhibitors.

  • Analysis: Immunoblot for LC3B (look for LC3-II band at ~14-16 kDa) and p62/SQSTM1 .

    • Success Criteria: ConcC treated samples must show significant accumulation of LC3-II and p62 compared to DMSO controls.

Protocol C: Functional Validation (LysoTracker)

Objective: Confirm V-ATPase inhibition (pH elevation) independent of autophagy markers.

  • Treatment: Treat cells with ConcC (1-10 nM) for 2 hours.

  • Staining: Add LysoTracker Red DND-99 (50-75 nM) for the final 30 minutes of incubation.

  • Imaging: Wash 3x with PBS and image immediately in live-cell conditions.

  • Result:

    • Control: Bright, punctate red staining (Acidic lysosomes).

    • ConcC: Loss of fluorescence . (LysoTracker requires acidity to fluoresce; ConcC neutralizes the pH).

    • Note: If you see enlarged red rings, the inhibition is incomplete or the dye is trapped non-specifically. Complete inhibition should quench the signal.

Troubleshooting & Optimization

ObservationPotential CauseCorrective Action
No LC3-II accumulation Inactive InhibitorCheck stock age. ConcC degrades in moisture. Ensure concentration is 1-10 nM.
Cell Detachment/Death ToxicityReduce incubation time to <4 hours. Reduce concentration.
High Background LC3-II StressCells are stressed before treatment. Check confluency and media freshness.
LysoTracker Signal Persists Incomplete BlockV-ATPase is not fully inhibited. Titrate ConcC up to 20 nM.

References

  • Klionsky, D. J., et al. (2021).[3] Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382.[3] [Link][1][4][5][6][7]

  • Bowman, E. J., & Bowman, B. J. (2002).[8] V-ATPases as drug targets.[2][9] Journal of Bioenergetics and Biomembranes, 34(5), 431–440. [Link]

  • Mauvezin, C., & Neufeld, T. P. (2015). Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion.[10] Autophagy, 11(8), 1437–1438.[10] [Link]

  • Dröse, S., & Altendorf, K. (1997). Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases.[11] Journal of Experimental Biology, 200(1), 1–8. [Link]

  • PubChem Compound Summary. (n.d.). Concanamycin C. National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for Concanamycin C

Executive Summary Concanamycin C (and its analog Concanamycin A) is a macrolide antibiotic and a potent, specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase) .[1][2] Because V-ATPases are evolutionarily conserved acr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Concanamycin C (and its analog Concanamycin A) is a macrolide antibiotic and a potent, specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase) .[1][2] Because V-ATPases are evolutionarily conserved across eukaryotes—regulating pH homeostasis in organelles—this compound is cytotoxic at nanomolar concentrations and poses a severe environmental risk if released into water systems.[1][2]

Immediate Directive:

  • NEVER dispose of Concanamycin C down the drain.[2]

  • NEVER treat with bleach (sodium hypochlorite) as a primary deactivation method; incineration is required.[1][2]

  • ALWAYS segregate as Acute Toxic and Hazardous Chemical Waste .[2]

Hazard Profile & Risk Assessment

To handle disposal correctly, one must understand the specific stability and toxicity profile.[1][2] Concanamycin C is classified as Fatal if swallowed, inhaled, or in contact with skin.[1][2][3][4]

Physicochemical Properties Relevant to Disposal
PropertySpecificationOperational Implication
CAS Number 81552-34-3Use for waste labeling/manifests.[1][2][5]
Solubility DMSO, Ethanol, MethanolWaste will largely be Organic Solvent based, not aqueous.[1][2][5]
Stability Sensitive to light and moistureWaste containers should be opaque or foil-wrapped to prevent uncontrolled degradation before incineration.[2][5]
Toxicity Basis V-ATPase Inhibition (Ki ~ 0.02 nM)Extreme potency means even "empty" vials are hazardous.[1][2][5]
GHS Hazard Classification

Ref: Concanamycin A/C Safety Data Sheets [1, 2]

CodeHazard StatementSignal Word
H300 Fatal if swallowed.[1][2][3][4][5]DANGER
H310 Fatal in contact with skin.[1][2][3][4][5]DANGER
H330 Fatal if inhaled.[1][2][5]DANGER
H319 Causes serious eye irritation.[1][2][3][4][5]WARNING

Waste Stream Segregation Protocol

Effective disposal relies on separating waste at the point of generation.

A. Solid Waste (Dry)

Includes: Contaminated gloves, pipette tips, empty vials, weighing boats, and paper towels used for bench cleaning.[1][2]

  • Collection: Place all solid items immediately into a clear, 6-mil polyethylene hazardous waste bag or a rigid container labeled "Solid Toxic Waste."[1][2]

  • Sharps: If using needles/syringes for injection, place immediately into a Red Sharps Container labeled with a "Chemical Hazard" sticker.[1][2] Do not recap needles.

  • Trace Contamination: "Empty" vials must be treated as full hazardous waste due to the high potency of the residue.[2]

B. Liquid Waste (High Concentration)

Includes: Expired stock solutions (usually in DMSO or Ethanol).[1][2]

  • Container: Use a chemically compatible High-Density Polyethylene (HDPE) or glass container.[1][2]

  • Solvent Compatibility: Ensure the waste bottle is labeled for Organic Solvents (Halogenated or Non-Halogenated depending on your solvent).[2]

  • Labeling: Explicitly write "Concanamycin C - Acute Toxin" on the tag.[1][2] Do not simply label as "Solvent Waste."

C. Liquid Waste (Dilute Media)

Includes: Cell culture media containing nM concentrations.[1][2]

  • Assessment: While the concentration is low, the volume is often high.[2]

  • Protocol: Collect in a dedicated carboy.

  • Deactivation: Do not autoclave as the primary disposal method unless your facility has validated that thermal degradation destroys the macrolide structure sufficiently (Concanamycins are relatively stable).[2] The preferred method is collection for chemical incineration .[2]

The Disposal Workflow

The following diagram outlines the decision logic for disposing of Concanamycin C waste streams.

Concanamycin_Disposal Start Waste Generation (Concanamycin C) Decision Determine State Start->Decision Solid Solid Waste (Tips, Vials, Gloves) Decision->Solid Dry/Sharps Liquid Liquid Waste Decision->Liquid Solutions SolidPack Double Bag (6-mil) or Rigid Container Solid->SolidPack LiquidDecision Concentration Type Liquid->LiquidDecision Stock Stock Solution (DMSO/Ethanol) LiquidDecision->Stock High Conc (>1µM) Media Dilute Media (Culture Supernatant) LiquidDecision->Media Trace (<1µM) StockPack Organic Waste Carboy (HDPE/Glass) Stock->StockPack MediaPack Aqueous Waste Carboy (Do NOT Drain Pour) Media->MediaPack Labeling LABELING: 'Acute Toxic' + 'Concanamycin C' + Solvent Name SolidPack->Labeling StockPack->Labeling MediaPack->Labeling Disposal EHS Pickup & High-Temp Incineration Labeling->Disposal

Figure 1: Decision tree for segregating and packaging Concanamycin C waste streams.

Emergency Spill Procedures

Due to the H310 (Fatal in contact with skin) classification, spills require immediate, calm, and specific action.[1][2]

Dry Spill (Powder)[1][2]
  • Evacuate: Clear the immediate area.

  • PPE: Wear double nitrile gloves, lab coat, safety goggles, and a P100/N95 respirator (to prevent inhalation of dust).[1][2]

  • Containment: Cover the powder gently with damp paper towels to prevent dust generation.[2]

  • Cleanup: Scoop up the material and towels. Place in a hazardous waste bag.

  • Decontamination: Clean the surface with a soap/water solution, followed by Ethanol.[2] Dispose of all cleaning materials as hazardous waste.[2]

Liquid Spill (Solvent Solution)[1][2]
  • Absorb: Use an inert absorbent material (vermiculite or spill pads).[1][2] Do not use combustible materials (like sawdust) if dissolved in oxidizing solvents, though standard paper towels are acceptable for small DMSO spills.[1][2]

  • Clean: Wipe the area with 70% Ethanol.[2]

  • Dispose: Seal all absorbents in a bag labeled "Hazardous Waste - Concanamycin C Spill Debris."

Scientific Rationale & "Why"

Building trust through mechanistic understanding.[1][2][5]

Why Incineration? Concanamycin C is a complex macrolide lactone.[1][2] While hydrolysis can break the lactone ring, the resulting fragments may still possess biological activity or toxicity.[1][2] High-temperature incineration (typically >1000°C) ensures the complete mineralization of the complex carbon skeleton into CO2, H2O, and NOx, guaranteeing zero environmental release.[1][2]

Why No Drain Disposal? The target of Concanamycin C, the V-ATPase, is present in almost all eukaryotic organisms, including aquatic life (fish, algae).[1][2] Even trace amounts in wastewater can disrupt local ecosystems by inhibiting ion transport in aquatic species [3].[2]

References

  • PubChem. (2025).[1][2] Concanamycin A (Compound Summary - GHS Classification).[1][2][6] National Library of Medicine.[2] [Link][1][2]

  • Environmental Protection Agency (EPA). (2019).[1][2] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1][2][Link][1][2]

Sources

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